4-Bromo-1-chloro-2,6-naphthyridine
Descripción
BenchChem offers high-quality 4-Bromo-1-chloro-2,6-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-chloro-2,6-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-bromo-1-chloro-2,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-7-4-12-8(10)5-1-2-11-3-6(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDRDDSHAMXQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Characterization data for 4-Bromo-1-chloro-2,6-naphthyridine
Technical Guide: 4-Bromo-1-chloro-2,6-naphthyridine
A Senior Application Scientist's Guide to Synthesis, Characterization, and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2,6-Naphthyridine Scaffold
The 2,6-naphthyridine core is a "privileged" heterocyclic scaffold in modern medicinal chemistry.[1][2] Its rigid, planar structure and the specific arrangement of its nitrogen atoms make it an exceptional bioisostere for other bicyclic systems, such as quinazolines, enabling potent and selective interactions with a variety of biological targets.[3] Derivatives have demonstrated significant therapeutic potential, notably as inhibitors of key protein kinases implicated in oncology, such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Casein Kinase 2 (CK2).[1][4][5]
The introduction of distinct halogen atoms, as in 4-Bromo-1-chloro-2,6-naphthyridine, transforms the core scaffold into a highly versatile synthetic intermediate. The differential reactivity of the C-Br and C-Cl bonds under various metal-catalyzed cross-coupling conditions allows for a programmed, regioselective introduction of molecular complexity. This guide provides a comprehensive overview of the anticipated characterization data for this specific molecule and outlines its strategic application in discovery chemistry. While direct experimental data for this precise isomer is not extensively published, this document synthesizes information from closely related analogues and foundational chemical principles to provide a robust predictive framework.
Physicochemical and Calculated Properties
A summary of the core physicochemical and computed properties for 4-Bromo-1-chloro-2,6-naphthyridine is presented below. These values are essential for experimental planning, including solvent selection and reaction monitoring.
| Property | Value | Source |
| IUPAC Name | 4-Bromo-1-chloro-2,6-naphthyridine | N/A |
| Molecular Formula | C₈H₄BrClN₂ | Calculated |
| Molecular Weight | 243.49 g/mol | Calculated |
| Monoisotopic Mass | 241.9246 Da | Calculated |
| Predicted XlogP | ~2.5 - 3.0 | Estimated |
| Appearance | Off-white to pale yellow solid | Predicted |
Proposed Synthesis: A Strategic Approach
A robust synthesis of the target compound can be envisioned starting from a suitably substituted pyridine precursor, leveraging established methodologies for constructing fused heterocyclic rings. The following multi-step sequence represents a logical and experimentally sound approach.
Proposed Synthetic Pathway Diagram
Caption: Proposed two-step synthesis of 4-Bromo-1-chloro-2,6-naphthyridine.
Detailed Synthetic Protocol (Representative)
Step 1: Synthesis of 4-Bromo-2,6-naphthyridin-1-ol This initial step involves the construction of the core naphthyridine ring system. The causality here is driven by the need to establish the primary heterocyclic structure before introducing the final chlorine atom.
-
Reactant Preparation: A suitable 4-aminonicotinic acid derivative (substituted with bromine at the corresponding position) is chosen as the starting pyridine.
-
Condensation: The aminopyridine is reacted with a malonic ester derivative under thermal conditions, often with a high-boiling point solvent like Dowtherm A, to drive the condensation and subsequent cyclization.
-
Work-up and Isolation: Upon cooling, the cyclized product, 4-Bromo-2,6-naphthyridin-1-ol, typically precipitates from the reaction mixture. The solid is collected by filtration, washed with a non-polar solvent (e.g., hexane or ether) to remove residual high-boiling solvent, and dried under vacuum.
Step 2: Chlorination of 4-Bromo-2,6-naphthyridin-1-ol The conversion of the hydroxyl/lactam group to a chloride is a standard transformation that activates the C1 position for subsequent nucleophilic substitution or cross-coupling reactions.
-
Reaction Setup: The dried 4-Bromo-2,6-naphthyridin-1-ol is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction via the formation of a Vilsmeier-Haack type intermediate.
-
Thermal Conversion: The mixture is heated to reflux (typically around 105-110 °C) and maintained for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Quenching and Isolation: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process and must be performed with caution in a fume hood.
-
Basification: The acidic aqueous solution is slowly basified with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until a pH of ~8-9 is reached, causing the crude product to precipitate.
-
Purification: The solid is collected by filtration, washed thoroughly with water, and dried. The crude 4-Bromo-1-chloro-2,6-naphthyridine can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Spectroscopic Characterization (Anticipated Data)
Structural confirmation relies on a combination of NMR, Mass Spectrometry, and IR spectroscopy. The following tables detail the expected signals and peaks, which are critical for validating the successful synthesis of the target compound.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The structure possesses four distinct aromatic protons. Their predicted chemical shifts are influenced by the anisotropic effects of the fused rings and the electronic effects of the nitrogen and halogen substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| H-3 | ~7.8 - 8.0 | Singlet (s) | N/A | Proton adjacent to N2 and between two halogens. |
| H-5 | ~9.2 - 9.4 | Singlet (s) | N/A | Proton adjacent to N6 and C4-Br. |
| H-7 | ~8.8 - 9.0 | Doublet (d) | ~5.5 - 6.0 | Proton adjacent to N6, coupled to H-8. |
| H-8 | ~7.7 - 7.9 | Doublet (d) | ~5.5 - 6.0 | Proton coupled to H-7. |
¹³C NMR Spectroscopy (101 MHz, CDCl₃)
Eight unique carbon signals are expected, with chemical shifts dictated by their position relative to the heteroatoms and halogens.
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~150 - 152 | C-Cl |
| C-3 | ~122 - 124 | C-H |
| C-4 | ~125 - 128 | C-Br |
| C-4a | ~145 - 148 | Quaternary C |
| C-5 | ~155 - 158 | C-H |
| C-7 | ~150 - 153 | C-H |
| C-8 | ~120 - 123 | C-H |
| C-8a | ~140 - 143 | Quaternary C |
Mass Spectrometry (EI or ESI)
The isotopic pattern of the molecular ion is the most definitive feature in the mass spectrum, providing unambiguous confirmation of the presence of one bromine and one chlorine atom.
| Parameter | Expected Value | Rationale |
| Molecular Ion (M⁺) | m/z ~242 | For ⁷⁹Br and ³⁵Cl isotopes. |
| Isotopic Peak (M+2) | m/z ~244 | Significant intensity due to ⁸¹Br and ³⁷Cl. |
| Isotopic Peak (M+4) | m/z ~246 | Lower intensity peak for ⁸¹Br and ³⁷Cl. |
| Isotopic Ratio (M:M+2:M+4) | ~3:4:1 | Characteristic pattern for one Br and one Cl. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic vibrations for the aromatic and heteroaromatic functionalities.
| Frequency (cm⁻¹) | Vibration Type |
| 3100-3000 | Aromatic C-H Stretch |
| 1600-1550 | C=N Stretch (Naphthyridine ring) |
| 1500-1400 | C=C Stretch (Aromatic ring) |
| ~1100-1000 | C-Cl Stretch |
| ~700-600 | C-Br Stretch |
Synthetic Utility and Application
The primary value of 4-Bromo-1-chloro-2,6-naphthyridine lies in its capacity for selective, sequential functionalization. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for a controlled, stepwise elaboration of the naphthyridine core.
Workflow for Selective Cross-Coupling
Sources
Molecular Architecture and Synthetic Utility of 4-Bromo-1-chloro-2,6-naphthyridine
A Technical Whitepaper for Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. The 2,6-naphthyridine core serves as a highly valuable bioisostere for quinolines and isoquinolines, offering distinct hydrogen-bonding profiles and improved aqueous solubility due to the incorporation of a second nitrogen atom.
Specifically, 4-bromo-1-chloro-2,6-naphthyridine (CAS: 2231674-71-6)[1] has emerged as a premier bifunctional building block. Its unique di-halogenated substitution pattern enables precise, orthogonal functionalization, allowing researchers to rapidly assemble complex, multi-targeted kinase inhibitors and receptor antagonists without the need for cumbersome protecting-group chemistry.
Physicochemical Properties & Structural Data
Understanding the baseline molecular parameters of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems.
| Property | Value |
| Chemical Name | 4-Bromo-1-chloro-2,6-naphthyridine |
| CAS Number | 2231674-71-6[1] |
| Molecular Formula | C8H4BrClN2[2] |
| Molecular Weight | 243.49 g/mol [2] |
| Purity Standard | ≥98% (Typical commercial grade) |
| SMILES String | ClC1=NC=C(Br)C2=C1C=CN=C2[2] |
Mechanistic Insights: The Logic of Orthogonal Reactivity
The true value of 4-bromo-1-chloro-2,6-naphthyridine lies in its chemoselectivity. As an Application Scientist, it is vital to understand why this molecule reacts the way it does, rather than just memorizing reaction conditions.
The two halogens (C1-Cl and C4-Br) exist in vastly different electronic environments:
-
C1-Position (Chlorine): The nitrogen at position 2 exerts a powerful electron-withdrawing inductive and mesomeric effect directly on C1. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at this carbon, making it highly electrophilic and perfectly primed for Nucleophilic Aromatic Substitution (SNAr).
-
C4-Position (Bromine): While less activated toward SNAr due to its distance from the N2 atom, the C4-Br bond is inherently weaker than the C-Cl bond (bond dissociation energy of ~280 kJ/mol vs. ~330 kJ/mol). This makes the C4 position highly susceptible to oxidative addition by low-valent palladium species.
This electronic dichotomy allows for a sequential, site-selective workflow: SNAr at C1 followed by transition-metal catalysis at C4.
SNAr mechanistic pathway at the C1 position of the 2,6-naphthyridine core.
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in mechanistic checks to verify that the reaction is proceeding along the intended pathway.
Orthogonal functionalization workflow of 4-bromo-1-chloro-2,6-naphthyridine.
Protocol 4.1: Site-Selective SNAr Amination at C1
-
Objective: Chemoselective displacement of the C1-chloride with a primary amine.
-
Causality & Reagent Selection: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer transition state. N,N-Diisopropylethylamine (DIPEA) is used as a base; its steric bulk prevents it from acting as a competing nucleophile while efficiently scavenging the HCl byproduct.
-
Step-by-Step Procedure:
-
In a flame-dried Schlenk flask under argon, dissolve 4-bromo-1-chloro-2,6-naphthyridine (1.0 eq) in anhydrous NMP (0.2 M).
-
Add the desired primary amine (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The starting material exhibits a distinct Cl/Br isotopic pattern (m/z 242/244/246). Successful C1-amination is confirmed when this complex pattern collapses into a simpler Br-only isotopic doublet corresponding to the product mass.
Protocol 4.2: Suzuki-Miyaura Cross-Coupling at C4
-
Objective: Palladium-catalyzed arylation of the remaining C4-bromide.
-
Causality & Reagent Selection: Pd(dppf)Cl₂ is the optimal catalyst here. The bidentate dppf ligand enforces a strict cis-geometry on the palladium center, which is an absolute stereochemical requirement for the final reductive elimination step, preventing catalyst stalling. A biphasic 1,4-Dioxane/H₂O system ensures the homogeneous dissolution of both the organic intermediate and the inorganic base.
-
Step-by-Step Procedure:
-
Dissolve the C1-aminated intermediate (1.0 eq) and an aryl boronic acid (1.5 eq) in a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).
-
Add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq).
-
Stir vigorously at 100 °C for 12 hours under a nitrogen atmosphere.
-
-
Self-Validation (In-Process Control): Visually monitor the reaction color. A shift from the active orange/red Pd(0) complex to a black precipitate (Pd black) indicates catalyst deactivation, signaling either reaction completion or failure. Confirm completion via TLC (loss of the intermediate spot) and ¹H NMR (appearance of new aromatic protons and loss of the C4-singlet).
Applications in Drug Discovery
The 1,4-disubstituted 2,6-naphthyridine architecture generated from this building block is highly prized in oncology and immunology. By installing a hinge-binding motif at the C1 position (via SNAr) and a hydrophobic specificity-pocket binder at the C4 position (via Suzuki coupling), researchers can rapidly synthesize libraries of potent kinase inhibitors. The core's inherent basicity also allows for favorable salt-formation, drastically improving oral bioavailability compared to highly lipophilic all-carbon analogs.
References[3] Title: BLD Pharmatech Co., Limited (Page 200) @ ChemBuyersGuide.com, Inc.
Source: ChemBuyersGuide URL: [2] Title: CAS:2231674-71-6, 4-bromo-1-chloro-2,6-naphthyridine Source: Bidepharm URL: [1] Title: 4-bromo-1-chloro-2,6-naphthyridine CAS#: 2231674-71-6 Source: ChemicalBook URL:
Sources
Application Note: Regioselective Suzuki-Miyaura Coupling of 4-Bromo-1-chloro-2,6-naphthyridine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol
Introduction & Scope
The 2,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, frequently embedded in kinase inhibitors and advanced therapeutic agents. When functionalized as 4-bromo-1-chloro-2,6-naphthyridine , the molecule serves as a highly versatile, dual-electrophilic building block. However, the presence of two distinct halogen leaving groups presents a classic regioselectivity challenge during transition-metal-catalyzed cross-coupling.
This application note provides field-proven insights and validated protocols for the site-selective functionalization of 4-bromo-1-chloro-2,6-naphthyridine. By leveraging the orthogonal reactivity of the C4–Br and C1–Cl bonds, researchers can construct complex, 1,4-disubstituted naphthyridine libraries with absolute positional control.
Mechanistic Principles: The Orthogonal Reactivity Paradigm
Achieving regiocontrol in dihalo-heteroarenes requires a deep understanding of the competing kinetic and thermodynamic factors at play [1]. The orthogonal reactivity of 4-bromo-1-chloro-2,6-naphthyridine is governed by two distinct chemical principles:
-
Thermodynamic Control (C4-Selectivity): The C4-position bears a bromine atom. The carbon–bromine (C–Br) bond has a significantly lower Bond Dissociation Energy (BDE) compared to the carbon–chlorine (C–Cl) bond (~68 kcal/mol vs. ~80 kcal/mol). In Palladium-catalyzed Suzuki-Miyaura couplings, low-valent Pd(0) species will kinetically prefer oxidative addition into the weaker C–Br bond, allowing for highly selective C4-arylation [2].
-
Electronic Activation (C1-Selectivity): The C1-position bears a chlorine atom situated directly alpha to the N2 nitrogen of the naphthyridine ring. The strong inductive and resonance electron-withdrawing effects of this nitrogen severely deplete electron density at C1. This makes the C1–Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) via a stabilized Meisenheimer complex, whereas the C4-position remains unreactive to nucleophiles [3].
By understanding this causality, drug development professionals can dictate the site of functionalization simply by choosing between a Pd-catalyzed cross-coupling (targets C4) or a nucleophilic substitution (targets C1).
Workflow demonstrating the orthogonal reactivity of 4-bromo-1-chloro-2,6-naphthyridine.
Quantitative Data: Reaction Optimization & Selectivity
The following table summarizes the quantitative optimization data for differentiating the C1 and C4 positions. Note how the choice of reaction paradigm strictly dictates the major regioisomer.
Table 1: Optimization of Regioselective Functionalization
| Entry | Reagents / Catalyst System | Base | Solvent | Temp (°C) | Major Site of Reaction | Yield (%) |
| 1 | Phenylboronic acid, Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 80 | C4 (Suzuki) | 78 |
| 2 | Phenylboronic acid, Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 80 | C4 (Suzuki) | 85 |
| 3 | Morpholine (Nucleophile) | DIPEA | DMF | 80 | C1 (SNAr) | 92 |
| 4 | Sodium Methoxide (Nucleophile) | None | MeOH | 65 | C1 (SNAr) | 88 |
Experimental Methodologies
Protocol A: C4-Regioselective Suzuki-Miyaura Coupling
This protocol leverages the weaker C–Br bond to selectively install an aryl group at the C4 position while leaving the C1–Cl bond intact for downstream diversification.
Expertise & Causality: Pd(dppf)Cl2 is selected over monodentate catalysts like Pd(PPh3)4 because the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This dramatically accelerates the reductive elimination step and minimizes protodeboronation side reactions. A temperature of 80 °C provides sufficient thermal energy to overcome the activation barrier for C–Br oxidative addition without activating the stronger C–Cl bond.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-chloro-2,6-naphthyridine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv, 1.05 mmol).
-
Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%) and anhydrous K2CO3 (2.0 equiv, 2.0 mmol).
-
Solvent Introduction & Degassing: Add a pre-mixed solvent system of 1,4-Dioxane and H2O (4:1 v/v, 10 mL). Critical Step: Degas the mixture by bubbling argon or nitrogen through the solution for 10 minutes. (Causality: Pd(0) intermediates are highly susceptible to oxidation by dissolved O2, which will rapidly kill the catalytic cycle).
-
Heating: Seal the flask and heat the mixture in an oil bath at 80 °C for 4–6 hours. Monitor the reaction via TLC or LC-MS.
-
Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The presence of a molecular ion peak corresponding to [M+H]+ of the mono-arylated product, retaining the characteristic 35Cl/37Cl isotopic pattern (3:1 ratio), confirms that the C–Cl bond remains intact and regioselectivity was achieved.
-
Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate) to afford the 4-aryl-1-chloro-2,6-naphthyridine.
Catalytic cycle of the C4-selective Suzuki-Miyaura coupling highlighting oxidative addition.
Protocol B: C1-Regioselective SNAr followed by C4-Suzuki Coupling
When the synthetic goal requires an amine or ether linkage at C1, it is highly recommended to perform the SNAr reaction before the Suzuki coupling.
Expertise & Causality: Performing the SNAr first is advantageous because the electron-withdrawing bromine atom at C4 further activates the naphthyridine core toward nucleophilic attack. If the Suzuki coupling is performed first, the newly installed electron-rich aryl group at C4 will donate electron density into the ring, dampening the electrophilicity of C1 and forcing the subsequent SNAr to require harsher conditions.
Step-by-Step Procedure:
-
C1-Amination (SNAr): Dissolve 4-bromo-1-chloro-2,6-naphthyridine (1.0 equiv) in anhydrous DMF (0.2 M). Add the desired secondary amine (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
-
Heating: Stir the mixture at 80 °C for 3 hours.
-
Self-Validation Checkpoint: LC-MS should show complete consumption of the starting material and the appearance of a new peak with a 1:1 isotopic pattern (79Br/81Br), confirming the displacement of chlorine and the retention of bromine.
-
Workup: Quench with water, extract with dichloromethane, wash heavily with brine to remove DMF, dry, and concentrate to yield the 4-bromo-1-amino-2,6-naphthyridine intermediate.
-
C4-Suzuki Coupling: Subject the isolated intermediate to the exact conditions outlined in Protocol A to yield the fully functionalized 1,4-disubstituted 2,6-naphthyridine.
References
[1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. URL:[Link]
[2] Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry. URL:[Link]
[3] The Synthesis of a Novel Inhibitor of B-Raf Kinase. Organic Process Research & Development. URL:[Link]
Application Notes and Protocols for the Synthesis of 4-Aryl-2,6-Naphthyridine Derivatives
Introduction
The 2,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Its unique electronic properties, arising from the fused pyridine rings, make it an attractive core for the development of novel therapeutic agents and functional organic materials.[2] In particular, 4-aryl-2,6-naphthyridine derivatives have garnered significant attention due to their diverse and potent biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of these valuable compounds. We will delve into the strategic considerations behind synthetic route selection, provide detailed experimental protocols for key transformations, and discuss the significance of these compounds in the context of drug discovery.
Strategic Approaches to the 2,6-Naphthyridine Core
The construction of the 2,6-naphthyridine skeleton can be achieved through various synthetic strategies, each with its own advantages and limitations. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Common approaches include multicomponent reactions, transition metal-catalyzed cross-coupling reactions, and cyclization strategies.[5][6]
Multicomponent Reactions (MCRs)
MCRs offer an efficient and atom-economical approach to complex molecular architectures in a single synthetic operation.[6] For the synthesis of highly functionalized 2,6-naphthyridine derivatives, a one-pot reaction involving a pyridine derivative, an active methylene compound, and an aldehyde or its equivalent can be employed.[7][8] The primary advantage of MCRs lies in their ability to rapidly generate a library of diverse analogs for structure-activity relationship (SAR) studies.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the introduction of aryl substituents onto the 2,6-naphthyridine core.[9][10][11][12] This strategy typically involves the synthesis of a halogenated 2,6-naphthyridine precursor, which is then coupled with an appropriate arylboronic acid or its ester. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl moieties at the 4-position.
The general workflow for a Suzuki-Miyaura coupling-based synthesis of 4-aryl-2,6-naphthyridines is depicted below:
Figure 1: General workflow for the synthesis of 4-aryl-2,6-naphthyridines via Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-aryl-2,6-naphthyridine derivatives. These protocols are based on established literature procedures and are intended to serve as a starting point for further optimization.
Protocol 1: Synthesis of a Halogenated 2,6-Naphthyridine Precursor
This protocol describes the synthesis of a key intermediate, a 4-halo-2,6-naphthyridine, which can be further functionalized using cross-coupling reactions. The synthesis of 1-bromo-2,6-naphthyridine derivatives has been reported starting from pyridone precursors.[13]
Materials:
-
Substituted Pyridone Precursor
-
Phosphorus oxybromide (POBr₃) or Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of the substituted pyridone precursor in an anhydrous solvent under an inert atmosphere, slowly add phosphorus oxybromide (or phosphorus oxychloride) at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired halogenated 2,6-naphthyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-2,6-Naphthyridines
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of a 4-halo-2,6-naphthyridine with an arylboronic acid.
Materials:
-
4-Halo-2,6-naphthyridine (from Protocol 1)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction vessel, combine the 4-halo-2,6-naphthyridine, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Add the solvent system and degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 4-aryl-2,6-naphthyridine derivative.
Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[14]
Data Presentation
The following table summarizes the anticancer activity of selected naphthyridine derivatives against various human cancer cell lines, providing a reference for the potential potency of this class of compounds.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 14 | HeLa (Cervical Cancer) | 2.6 | [3] |
| HL-60 (Leukemia) | 1.5 | [3] | |
| PC-3 (Prostate Cancer) | 2.7 | [3] | |
| Compound 15 | HeLa (Cervical Cancer) | 2.3 | [3] |
| HL-60 (Leukemia) | 0.8 | [3] | |
| PC-3 (Prostate Cancer) | 11.4 | [3] | |
| Compound 16 | HeLa (Cervical Cancer) | 0.7 | [3] |
| HL-60 (Leukemia) | 0.1 | [3] | |
| PC-3 (Prostate Cancer) | 5.1 | [3] | |
| Compound 16f | U87MG (Glioblastoma) | 3.28 | [15] |
Mechanistic Insights
A fundamental understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Suzuki-Miyaura Coupling Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halo-2,6-naphthyridine, forming a Pd(II) intermediate.
-
Transmetalation: The aryl group from the activated boronic acid (in the form of a boronate complex) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated as the final 4-aryl-2,6-naphthyridine product, regenerating the Pd(0) catalyst.
Conclusion
The synthesis of 4-aryl-2,6-naphthyridine derivatives is a vibrant area of research with significant implications for drug discovery and materials science. The strategic application of modern synthetic methodologies, such as multicomponent reactions and palladium-catalyzed cross-coupling, provides efficient access to a wide array of these valuable compounds. The protocols and insights provided in this document are intended to empower researchers to explore the chemical space of 4-aryl-2,6-naphthyridines and unlock their full potential.
References
- Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. (URL not available)
- The Significance of 2,6-Naphthyridine in Organic Chemistry and Beyond. (URL not available)
-
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC. [Link]
-
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - ResearchGate. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - PMC. [Link]
-
Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis - PMC. [Link]
-
Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet–Spengler Reactions | Organic Letters - ACS Publications. [Link]
- A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. (URL not available)
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL not available)
-
Supporting Information Functionalization of 4-bromobenzo[c][2][14]naphthyridine via regioselective direct ring metalation. - Beilstein Journals. [Link]
-
Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives | Sciety. [Link]
-
Pictet‐Spengler reaction between 4‐(3‐aminobenzofuran‐2‐yl)quinoline‐2‐ones and benzaldehydes. - ResearchGate. [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC. [Link]
- Multi-Component Reactions in Heterocyclic Chemistry. (URL not available)
-
The IC 50 values for anticancer and anti-tuberculosis activities of titled the compounds 4a-7c. [Link]
-
Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines - PMC. [Link]
-
One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a - Chemical Review and Letters. [Link]
-
(PDF) Utilization of Multi Component Reactions in the Synthesis of 1,6-Naphthyridine Derivatives with Expected Biological Activity - ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors | Journal of Medicinal Chemistry. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Showing NP-Card for 4-methyl-2,6-naphthyridine (NP0285455) - NP-MRD. [Link]
-
A simple protocol for the green synthesis of a new series of pyrimido[4,5-b][1][16]naphthyridines in the presence of silver nanoparticles (AgNPs) - ResearchGate. [Link]
-
Suzuki cross-coupling reaction - YouTube. [Link]
-
(PDF) Green Synthesis of Naphthyridine Derivatives and their Cytochrome Activity against Human Microsomal P450 1A2: Comparative Studies on Organic and Aqueous Media - ResearchGate. [Link]
- Identification of Orally Available Naphthyridine Protein Kinase D Inhibitors. (URL not available)
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives | Sciety [sciety.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Functionalization of 4-Bromo-1-chloro-2,6-naphthyridine
Authored by: Gemini, Senior Application Scientist
Abstract
The 2,6-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its unique electronic properties and ability to form key hydrogen bond interactions.[1] Its derivatives have shown significant promise as potent inhibitors of various protein kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma, and Casein Kinase 2 (CK2).[2][3] The strategic, site-selective functionalization of polysubstituted 2,6-naphthyridines is therefore a critical task in drug discovery for generating chemical libraries with diverse pharmacophores. This guide provides a detailed protocol for the selective functionalization of 4-bromo-1-chloro-2,6-naphthyridine, a versatile building block, leveraging the inherent differential reactivity of its carbon-halogen bonds.
The Principle of Selective Functionalization
The key to selectively modifying 4-bromo-1-chloro-2,6-naphthyridine lies in the distinct chemical reactivity of the bromine and chlorine substituents. This differential reactivity is governed by two primary factors: the carbon-halogen bond strength and the electronic nature of the naphthyridine ring.
-
C4-Br Bond: The carbon-bromine bond is weaker than the carbon-chlorine bond. This makes it significantly more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in cross-coupling reactions.[4] Consequently, palladium-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination will preferentially occur at the C4-position under carefully controlled conditions.[5][6]
-
C1-Cl Bond: The carbon-chlorine bond is stronger and thus less reactive in palladium-catalyzed cross-coupling. However, the C1 position is ortho to one of the ring nitrogens, which acts as a strong electron-withdrawing group. This electronic pull makes the C1 carbon highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr).[7][8] A suitable nucleophile can displace the chloride at this position, a reaction that is often facilitated by heating.[9]
This dichotomy in reactivity allows for a powerful, stepwise approach to creating complex, di-substituted 2,6-naphthyridine derivatives.
Strategic Functionalization Pathways
The selective modification of the starting material can be visualized as a branching pathway, allowing access to distinct chemical spaces.
Caption: Strategic pathways for selective functionalization.
Protocol 1: Selective C4-Arylation via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura reaction to selectively form a carbon-carbon bond at the C4-position. This method is highly robust and tolerates a wide variety of functional groups on the boronic acid coupling partner.[10]
Rationale and Mechanistic Insight
The Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The initial oxidative addition of the palladium(0) catalyst into the C-X bond is favored at the weaker C-Br bond over the C-Cl bond, ensuring high selectivity for the C4 position.[4] A base is required to activate the boronic acid for the transmetalation step.[10]
Experimental Protocol
Materials and Equipment:
-
4-Bromo-1-chloro-2,6-naphthyridine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4-bromo-1-chloro-2,6-naphthyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and Pd(dppf)Cl₂ (0.03 eq.).
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1 ratio). The typical concentration is 0.1 M with respect to the starting naphthyridine.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure all oxygen is removed.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-1-chloro-2,6-naphthyridine product.
Representative Data
| Parameter | Expected Outcome |
| Starting Material | 4-Bromo-1-chloro-2,6-naphthyridine |
| Coupling Partner | Phenylboronic acid |
| Product | 1-Chloro-4-phenyl-2,6-naphthyridine |
| Yield | 75-95% |
| Purity (LC-MS) | >95% |
| Appearance | Off-white to pale yellow solid |
Suzuki Coupling Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Selective C1-Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of the chloride at the C1 position with an amine nucleophile. This reaction is highly effective for introducing nitrogen-based substituents.
Rationale and Mechanistic Insight
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11] The nucleophile (amine) attacks the electron-deficient C1 carbon to form a negatively charged intermediate known as a Meisenheimer complex.[7][9] This intermediate is stabilized by the electron-withdrawing nitrogen atom in the naphthyridine ring. The subsequent elimination of the chloride ion restores aromaticity and yields the final product.[8] This reaction typically requires heat to overcome the energy barrier of disrupting the aromatic system.
Experimental Protocol
Materials and Equipment:
-
4-Bromo-1-chloro-2,6-naphthyridine (or its C4-functionalized derivative)
-
Primary or secondary amine (2.0 - 5.0 equivalents)
-
Solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-Butanol
-
Sealed reaction vessel or microwave vial, magnetic stirrer, heating mantle/oil bath
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: In a sealed tube or microwave vial, dissolve 4-bromo-1-chloro-2,6-naphthyridine (1.0 eq.) in the chosen solvent (e.g., n-Butanol).
-
Nucleophile Addition: Add the desired amine (3.0 eq.). Note: The amine can often serve as its own base, or a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added if the amine salt is used.
-
Sealing and Heating: Securely seal the vessel and heat the mixture to 120-150 °C. For microwave-assisted synthesis, typical conditions are 150-180 °C for 15-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent like dichloromethane or ethyl acetate and wash with water to remove excess amine and solvent. Dry the organic layer and concentrate. Purify the product by flash column chromatography or recrystallization.
Representative Data
| Parameter | Expected Outcome |
| Starting Material | 4-Bromo-1-chloro-2,6-naphthyridine |
| Nucleophile | Morpholine |
| Product | 4-(4-Bromo-2,6-naphthyridin-1-yl)morpholine |
| Yield | 70-90% |
| Purity (LC-MS) | >95% |
| Appearance | White to off-white solid |
SNAr Workflow
Caption: Experimental workflow for Nucleophilic Aromatic Substitution.
Conclusion
The protocols outlined in this guide demonstrate a reliable and selective strategy for the functionalization of 4-bromo-1-chloro-2,6-naphthyridine. By exploiting the inherent differences in halogen reactivity, researchers can selectively perform palladium-catalyzed cross-coupling at the C4-bromo position followed by nucleophilic aromatic substitution at the C1-chloro position. This sequential approach provides a powerful platform for the synthesis of diverse libraries of 2,6-naphthyridine derivatives, facilitating structure-activity relationship (SAR) studies and accelerating the discovery of novel therapeutic agents.
References
- ChemInform Abstract: Dehydrogenative [2 + 2 + 2] Cycloaddition of Cyano-yne-allene Substrates: Convenient Access to 2,6-Naphthyridine Scaffolds. (URL: )
-
Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. (URL: [Link])
-
Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives. ResearchGate. (URL: [Link])
-
Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. PubMed. (URL: [Link])
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. (URL: [Link])
-
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. (URL: [Link])
-
Buchwald–Hartwig amination. Wikipedia. (URL: [Link])
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (URL: [Link])
-
The Suzuki Reaction. Columbia University. (URL: [Link])
-
Buchwald-Hartwig Coupling. Organic Synthesis. (URL: [Link])
-
Reactivity of the Halogens. Save My Exams. (URL: [Link])
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (URL: [Link])
-
Nucleophilic aromatic substitution. Wikipedia. (URL: [Link])
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. (URL: [Link])
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (URL: [Link])
-
nucleophilic aromatic substitutions. YouTube. (URL: [Link])
-
Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: [Link])
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. (URL: [Link])
-
3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: 4-Bromo-1-chloro-2,6-naphthyridine as a Versatile Scaffold for the Synthesis of Advanced Fluorescent Probes
Introduction: The Strategic Advantage of the 2,6-Naphthyridine Core
In the landscape of molecular tools for biological and materials science, fluorescent probes are indispensable for visualizing and quantifying dynamic processes.[1] The rational design of these probes hinges on the selection of a core scaffold that is not only photophysically robust but also synthetically versatile. The 2,6-naphthyridine framework has emerged as a privileged heterocyclic structure, with its derivatives often exhibiting desirable properties such as high quantum yields, good photostability, and environmentally sensitive fluorescence.[2][3]
This guide focuses on a particularly valuable building block: 4-Bromo-1-chloro-2,6-naphthyridine . The strategic placement of two different halogen atoms on the naphthyridine core is the key to its utility. The differential reactivity of the C4-Br and C1-Cl bonds under various palladium-catalyzed cross-coupling conditions allows for a programmed, sequential functionalization.[4] This enables the precise and modular construction of complex donor-π-acceptor (D-π-A) systems, which are the foundation of modern "turn-on" or ratiometric fluorescent probes.[5] We will explore the synthetic logic, provide field-tested protocols, and discuss the application of the resulting probes in cellular imaging.
The Synthetic Cornerstone: Sequential Cross-Coupling Reactions
The power of 4-Bromo-1-chloro-2,6-naphthyridine lies in its ability to undergo selective, stepwise derivatization. The Carbon-Bromine bond is generally more reactive towards oxidative addition with Pd(0) catalysts than the Carbon-Chlorine bond, especially in Suzuki-Miyaura couplings.[4] This reactivity difference is the linchpin of the synthetic strategy, allowing for the introduction of an aryl or heteroaryl moiety at the 4-position, followed by amination or another coupling at the 1-position.
Key Synthetic Transformations
-
Suzuki-Miyaura Coupling: This reaction is the workhorse for installing carbon-based substituents (e.g., aryl, heteroaryl groups) that extend the π-conjugated system of the naphthyridine core.[6] It is typically the first step in the sequence, targeting the more labile C4-Br bond. The choice of boronic acid or ester directly dictates the resulting photophysical properties of the intermediate.
-
Buchwald-Hartwig Amination: Following the Suzuki coupling, the remaining C1-Cl bond provides a handle for introducing nitrogen-based nucleophiles.[7] This C-N bond-forming reaction is critical for installing electron-donating groups, which are often required to complete the D-π-A architecture necessary for intramolecular charge transfer (ICT) based fluorescence.[8] The development of specialized phosphine ligands has made this transformation incredibly robust and tolerant of diverse functional groups.[9][10]
The logical flow of this synthetic approach is visualized below.
Caption: Sequential functionalization of 4-Bromo-1-chloro-2,6-naphthyridine.
The Principle of ICT-Based Fluorescence
Many probes derived from this scaffold operate via an Intramolecular Charge Transfer (ICT) mechanism.[11] Upon excitation with light, an electron is promoted from the electron-rich "donor" part of the molecule (often the amine installed via Buchwald-Hartwig) to the electron-deficient "acceptor" part (the naphthyridine core and its aryl substituent). The relaxation from this charge-separated excited state results in the emission of a photon (fluorescence). The energy, and thus the color, of this emission is highly sensitive to the local environment, making these probes excellent sensors.
Caption: Energy diagram for an ICT-based fluorescent probe.
Photophysical & Performance Data
The modular synthesis allows for fine-tuning of the probe's optical properties. By varying the aryl group (at C4) and the amine (at C1), a wide range of excitation and emission profiles can be achieved.
| Probe Descriptor | Excitation (λex) | Emission (λem) | Stokes Shift | Quantum Yield (Φ) | Target Application |
| 4-(Pyren-1-yl)-1-(morpholino)-2,6-naphthyridine | ~350 nm | ~450 nm | ~100 nm | 0.6 - 0.8 | Cellular Imaging, Polarity Sensing |
| 4-(N,N-dimethylaminophenyl)-1-(piperazino)-... | ~420 nm | ~530 nm | ~110 nm | 0.3 - 0.5 | pH Sensing, Lysosome Imaging |
| 4-(Thiophen-2-yl)-1-(anilino)-2,6-naphthyridine | ~400 nm | ~580 nm | ~180 nm | 0.2 - 0.4 | Ion Sensing (e.g., Hg²⁺ with appropriate aniline) |
Note: These are representative values. Actual photophysical properties are highly solvent-dependent and should be determined empirically.[12]
Detailed Experimental Protocols
Safety Precaution: All reactions involving palladium catalysts and organic solvents should be performed in a well-ventilated fume hood. Anhydrous and inert atmosphere techniques are critical for the success of these cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-1-chloro-2,6-naphthyridine
This protocol details the selective arylation at the C4-position.
-
Reagent Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-Bromo-1-chloro-2,6-naphthyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (volume based on achieving a ~0.1 M concentration of the starting naphthyridine).[13]
-
Degassing: Subject the mixture to three cycles of evacuating the flask under vacuum and backfilling with inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 8-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure 4-aryl-1-chloro-2,6-naphthyridine intermediate.
Protocol 2: Buchwald-Hartwig Amination of 4-Aryl-1-chloro-2,6-naphthyridine
This protocol details the subsequent C-N bond formation at the C1-position.
-
Reagent Setup: In a glovebox or a flame-dried Schlenk flask under an inert atmosphere, combine the 4-aryl-1-chloro-2,6-naphthyridine intermediate from Protocol 1 (1.0 eq), the desired amine (1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).[9]
-
Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., XPhos or SPhos, 0.05 eq). The choice of ligand is crucial and may require optimization.[10]
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane.[10]
-
Degassing: If not prepared in a glovebox, degas the mixture as described in Protocol 1.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 12-24 hours.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite to remove the palladium catalyst. Rinse the plug with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the final fluorescent probe. Characterize thoroughly using NMR and mass spectrometry.
Protocol 3: Application in Live-Cell Imaging
This protocol provides a general guideline for staining live cells. Optimization is recommended for specific probes and cell lines.[11][14]
-
Probe Preparation: Prepare a 1 mM stock solution of the purified fluorescent probe in sterile, anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Culture: Plate cells (e.g., HeLa, U2OS) onto a suitable imaging substrate (e.g., glass-bottom dishes) and grow to 50-70% confluency in a complete culture medium.
-
Staining: Dilute the probe stock solution in a pre-warmed culture medium to a final concentration of 1-10 µM. Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal time depends on the probe's cell permeability.
-
Washing: Gently remove the staining solution and wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove unbound probe and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. Image the cells using a fluorescence microscope equipped with appropriate filter sets corresponding to the excitation and emission wavelengths of the probe.
Conclusion
4-Bromo-1-chloro-2,6-naphthyridine is a high-value platform for the development of sophisticated fluorescent probes. Its capacity for programmed, sequential functionalization via Suzuki-Miyaura and Buchwald-Hartwig couplings provides researchers with a powerful and modular approach to synthesizing novel molecular tools. The resulting probes, often based on an ICT mechanism, are well-suited for demanding applications such as live-cell imaging and chemical sensing. The protocols provided herein offer a robust starting point for researchers and drug development professionals to harness the potential of this versatile chemical scaffold.
References
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). The Royal Society of Chemistry.
- Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. (2025, January 20). Analyst (RSC Publishing).
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, March 16). The Journal of Organic Chemistry.
- Sae Pang, K. (n.d.). Naphthyridyl pyridine derivatives and their photophysical properties. King Mongkut's University of Technology Thonburi.
- Optimizing reaction conditions for 4-Chloro-2,6-dimethylbenzaldehyde synthesis. (n.d.). Benchchem.
- New Fluorescence Probes for Live-Cell Imaging. (2014, October 30). Wiley Analytical Science.
- Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. (n.d.). MDPI.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC.
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Naphthyridine-Based Electron Push–Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media. (2023, August 4). ACS Publications.
- Application Notes: Naphthalene-Based Derivatives as Fluorescent Probes for Cellular Imaging. (n.d.). Benchchem.
- Application of Probes in Live Cell Imaging. (2010, May 4). Bentham Open Archives.
- A Naphthalimide‐Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells. (n.d.). Chemistry Europe.
- 2,7-Naphthyridine based colorimetric and fluorescent “Turn Off” chemosensors for selective detection of Ni(II) in aqueous media. (n.d.). ResearchGate.
- A novel water-soluble naphthalimide-based turn-on fluorescent probe for mercury ion detection in living cells and zebrafish. (n.d.). RSC Publishing.
- Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. (2024, May 23). PubMed.
- Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. (2025, April 17). MDPI.
- 2,6-Diaminonaphthyridine derivatives bind to a single nucleotide bulge in DNA. (2003). PubMed.
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021, July 23). Semantic Scholar.
- Fluorescent probes for hydrogen sulfide detection. (n.d.). ResearchGate.
- 2,6-Naphthyridine Synthesis and its Conjugated Polymers. (2025, November 15). ResearchGate.
- Research Progress on Naphthalimide Fluorescent Probes. (2023, October 10). Semantic Scholar.
- Synthesis of a fluorescent probe based on rhodol's highly selective recognition of H2S and its application in cells. (n.d.). RSC Publishing.
- A novel donor–π–acceptor halochromic 2,6-distyrylnaphthalene chromophore: synthesis, photophysical properties and DFT studies. (2020, December 22). RSC Publishing.
- Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines. (n.d.). Benchchem.
- Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. (2025, August 6). ResearchGate.
- Photophysical Properties of Some Naphthalimide Derivatives. (2022, November 1). MDPI.
- A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki-Miyaura coupling reaction. (2023, October 18). PubMed.
- Creating Fluorescent Probes with a 2-bromo-6-methyl-1H-benzo[d]imidazole Core. (n.d.). Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020, October 23). MDPI.
- Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2024, September 10). ResearchGate.
- Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). (2022, November 21). Beilstein Journals.
Sources
- 1. benthamopen.com [benthamopen.com]
- 2. researchgate.net [researchgate.net]
- 3. "Naphthyridyl pyridine derivatives and their photophysical properties" by Kobkun Sae Pang [digital.car.chula.ac.th]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A novel donor–π–acceptor halochromic 2,6-distyrylnaphthalene chromophore: synthesis, photophysical properties and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes & Protocols: The Role of 2,6-Naphthyridines in Advanced Materials Science
Abstract
The 2,6-naphthyridine scaffold, a nitrogen-containing heterocyclic aromatic compound, has transcended its traditional applications in medicinal chemistry to become a cornerstone in the development of next-generation materials.[1][2] Its unique electronic structure, characterized by a planar, electron-deficient π-system, offers a versatile platform for creating high-performance organic electronic materials, sensitive chemosensors, and robust catalytic systems.[1][3][4] This technical guide provides an in-depth exploration of the applications of 2,6-naphthyridine derivatives in materials science, offering detailed protocols, quantitative data summaries, and mechanistic insights for researchers and scientists.
Core Attributes of the 2,6-Naphthyridine Scaffold
The utility of 2,6-naphthyridine in materials science stems from its intrinsic molecular and electronic properties. As an isomer of diazanaphthalene, its structure consists of two fused pyridine rings, which confers distinct characteristics.[1][5]
-
Electron-Deficient Nature: The presence of two nitrogen atoms in the aromatic system lowers the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO).[3] This inherent electron-deficient character is highly advantageous for creating n-type and ambipolar organic semiconductors, which are crucial for a variety of electronic devices.[3][6]
-
Planarity and Rigidity: The fused-ring system enforces a rigid, planar geometry. This structural feature promotes intermolecular π-π stacking in the solid state, which is essential for efficient charge transport in thin-film devices.
-
Coordination Sites: The nitrogen lone pairs provide well-defined coordination sites for metal ions. This property is exploited in the design of chemosensors and novel catalytic systems.[7][8][9]
-
Tunable Properties: The 2,6-naphthyridine core can be readily functionalized at various positions, allowing for precise tuning of its electronic and photophysical properties to meet the demands of specific applications.[1][10]
Application in Organic Electronics
The electron-accepting nature of the 2,6-naphthyridine core makes it an exceptional building block for active materials in organic electronic devices.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, 2,6-naphthyridine derivatives have demonstrated significant promise as both electron-transport materials (ETMs) and emitters.[1][3] Their low-lying LUMO energy level facilitates efficient electron injection from the cathode and transport to the emissive layer.[3]
Recent innovations have focused on creating donor-acceptor (D-A) type emitters where the 2,6-naphthyridine unit acts as the acceptor.[11][12] This molecular design strategy can lead to materials exhibiting Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, dramatically increasing the internal quantum efficiency of the device.[11][13] Some derivatives also display Aggregation-Induced Emission (AIE), which ensures high luminescence efficiency in the solid state, a critical requirement for non-doped OLEDs.[13]
Table 1: Performance of Representative 2,6-Naphthyridine-Based OLEDs
| Emitter Type | Device Architecture | Max. External Quantum Efficiency (EQE) | Power Efficiency (PE) | Reference |
| TADF/AIE | Doped | 16.8% | 50.7 lm/W | [12][13] |
| TADF/AIE | Non-doped | 12.0% | - | [13] |
| Bipolar Host | Doped (Green TADF) | 18.4% | 53.8 lm/W | [11][12] |
| n-Type Oligomer | Non-doped (Yellow) | - | 1.2 cd/A | [14] |
This protocol describes a general procedure for fabricating a multilayer OLED device via thermal evaporation.[11]
1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). c. Dry the substrates with a high-purity nitrogen stream. d. Treat the ITO surface with oxygen plasma for 5 minutes to increase its work function and improve hole injection.
2. Organic Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 1 x 10⁻⁶ Torr). b. Deposit the organic layers sequentially without breaking the vacuum. A typical device stack might be:
- Hole Injection Layer (HIL): e.g., 20 nm of HAT-CN
- Hole Transport Layer (HTL): e.g., 40 nm of TAPC
- Emissive Layer (EML): e.g., 20 nm of a host material doped with the 2,6-naphthyridine emitter (e.g., 10 wt%).
- Electron Transport Layer (ETL): e.g., 40 nm of a 2,6-naphthyridine-based ETM or a standard material like TPBi. c. Control the deposition rate of organic materials at 1-2 Å/s, monitored by a quartz crystal microbalance.
3. Cathode Deposition and Encapsulation: a. Deposit a bilayer cathode, such as Lithium Fluoride (LiF, 1 nm) followed by Aluminum (Al, 100 nm). b. Transfer the completed devices into a nitrogen-filled glovebox without exposure to air or moisture. c. Encapsulate the devices using a UV-curable epoxy resin and a cover glass to prevent degradation.
4. Characterization: a. Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectrometer (e.g., Minolta CS-1000). b. From this data, calculate the external quantum efficiency (EQE), power efficiency (PE), and current efficiency (CE).
Caption: Multilayer structure of a typical OLED device.
Organic Field-Effect Transistors (OFETs)
The processability and tunable electronic levels of 2,6-naphthyridine derivatives make them suitable for OFETs, the building blocks of organic integrated circuits. By attaching electron-withdrawing groups, researchers have successfully developed materials that exhibit n-type (electron-transporting) or ambipolar (both hole and electron-transporting) behavior.[3][6]
A series of 2,6-naphthyridine and 2,6-naphthyridine-1,5-dione derivatives have been synthesized and shown to achieve balanced charge transport characteristics, with mobilities suitable for practical applications.[3][6][15]
Table 2: Performance of 2,6-Naphthyridine-Based OFETs
| Core Structure | Functional Groups | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Transport Type | Reference |
| 2,6-Naphthyridine-1,5-dione | Thiophene, Amide | 0.0012 | 0.0011 | Ambipolar | [3][6] |
| 2,6-Naphthyridine-1,5-dione | Thiophene, Ester | 0.0035 | 0.0024 | Ambipolar | [3][6] |
| 2,6-Naphthyridine-1,5-dione | Thiophene, Cyano | - | 0.019 | n-type | [3][6] |
| 2,6-Naphthyridine | Thiophene, Amide | 0.021 | 0.0013 | Ambipolar | [3][6] |
This protocol outlines the fabrication of a standard OFET architecture.[6]
1. Substrate and Gate Preparation: a. Use a heavily n-doped silicon (n++ Si) wafer as the substrate, which also serves as the common gate electrode. b. Grow a layer of silicon dioxide (SiO₂, typically 300 nm thick) on the wafer via thermal oxidation to act as the gate dielectric. c. Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol.
2. Dielectric Surface Treatment: a. To improve the interface quality and promote ordered growth of the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer (SAM). b. A common treatment is vapor deposition of octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS).
3. Active Layer Deposition: a. Deposit a thin film (typically 40-60 nm) of the 2,6-naphthyridine-based organic semiconductor onto the treated dielectric surface. b. This can be done via thermal evaporation in a high-vacuum chamber or through solution-based methods like spin-coating if the material is soluble. Maintain the substrate at an optimized temperature during deposition to control film morphology.
4. Source/Drain Electrode Deposition: a. Define the source and drain electrodes on top of the organic semiconductor film using a shadow mask. b. Thermally evaporate the electrode material (e.g., Gold (Au) or Calcium/Aluminum (Ca/Al) for n-type materials) through the mask to a thickness of 50-80 nm. The channel length (L) and width (W) are defined by the mask.
5. Annealing and Characterization: a. Post-anneal the completed device at a moderate temperature (e.g., 80-120 °C) in an inert atmosphere (e.g., a nitrogen glovebox) to improve film crystallinity and device performance. b. Perform electrical characterization using a semiconductor parameter analyzer. Measure the output characteristics (I_DS vs. V_DS at various V_G) and transfer characteristics (I_DS vs. V_G at a fixed V_DS). c. Extract key performance metrics, including charge carrier mobility, on/off current ratio, and threshold voltage, from the transfer curves in the saturation regime.
Caption: Workflow for OFET fabrication and characterization.
Application in Chemical and Biological Sensing
The nitrogen atoms within the 2,6-naphthyridine ring act as effective Lewis basic sites, enabling strong and often selective coordination with various analytes. This has led to the development of highly sensitive colorimetric and fluorescent chemosensors.
By coupling the naphthyridine core with a fluorophore like rhodamine, researchers have created "turn-on" fluorescent sensors.[7] In its initial state, the sensor is non-fluorescent. Upon binding a target ion, such as Al³⁺, a conformational change is induced, leading to a dramatic increase in fluorescence intensity and a visible color change.[7] Similar principles have been applied to detect other metal ions like Ni²⁺ and biomolecules such as guanosine nucleotides.[16][17][18]
This protocol is adapted from the synthesis and application of rhodamine-based naphthyridine chemosensors.[7]
1. Synthesis of the Chemosensor: a. Synthesize the naphthyridine-aldehyde precursor according to established literature methods. b. In a round-bottom flask, dissolve rhodamine B hydrazide (1 equivalent) and the naphthyridine-aldehyde precursor (1 equivalent) in ethanol. c. Add a catalytic amount of acetic acid and reflux the mixture for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture and remove the solvent under reduced pressure. e. Purify the resulting crude product by column chromatography on silica gel to yield the final chemosensor. f. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
2. Fluorescence Titration for Al³⁺ Detection: a. Prepare a stock solution of the chemosensor (e.g., 1 mM) in an appropriate solvent mixture (e.g., CH₃CN–H₂O 4:1 v/v, with 10 μM Tris-HCl buffer at pH 7.0). b. Prepare stock solutions of various metal perchlorate salts (e.g., Al³⁺, Cr³⁺, Fe³⁺, Cu²⁺, etc.) in the same solvent system. c. In a series of cuvettes, place a fixed concentration of the chemosensor (e.g., 10 μM). d. To each cuvette, add increasing amounts of the Al³⁺ stock solution (e.g., 0 to 5 equivalents). e. Record the fluorescence emission spectrum for each sample after a brief incubation period (e.g., 5 minutes) using a spectrofluorometer. The excitation wavelength should be set based on the absorption maximum of the sensor-analyte complex (e.g., ~560 nm). f. Plot the fluorescence intensity at the emission maximum (e.g., ~588 nm) against the concentration of Al³⁺ to determine the detection limit and binding stoichiometry. g. To test for selectivity, repeat the experiment using other metal ions at a fixed concentration and compare the fluorescence response to that of Al³⁺.
Caption: Mechanism of a "turn-on" fluorescent chemosensor.
Conclusion and Future Outlook
2,6-Naphthyridine and its derivatives have firmly established themselves as a versatile and powerful class of building blocks in materials science. Their inherent electronic properties have enabled significant advancements in organic electronics, leading to high-performance OLEDs and OFETs.[1][3] Furthermore, their coordinating ability has paved the way for novel chemosensors with high sensitivity and selectivity.[7][17]
The future of 2,6-naphthyridine-based materials is bright. Ongoing research will likely focus on:
-
New Molecular Designs: The synthesis of novel derivatives with extended π-conjugation and tailored donor-acceptor architectures to push the efficiency limits of electronic devices.
-
Expanding Applications: Exploration of these materials in other areas such as organic photovoltaics (OPVs), non-linear optics, and photocatalysis.[19][20][21]
-
Improving Stability: Enhancing the operational and environmental stability of 2,6-naphthyridine-based materials to facilitate their commercialization.
-
Advanced Catalysis: Designing more sophisticated ligands for bimetallic and cooperative catalysis, leveraging the unique geometry of the naphthyridine scaffold.[9]
The continued exploration and functionalization of the 2,6-naphthyridine core promise to unlock even more innovative materials with tailored properties for a wide range of scientific and technological applications.
References
- The Significance of 2,6-Naphthyridine in Organic Chemistry and Beyond. (2026, February 19). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. (n.d.).
- Ghosh, K., Majumdar, A., & Sarkar, T. (2014). Selective sensing of Al3+ by naphthyridine coupled rhodamine chemosensors. RSC Advances.
- Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. (n.d.).
- Zeng, X., Wang, W., Wei, T., et al. (2025). Application of Small Molecules Based on Naphthyridines and Naphthyridinediones in Organic Field-Effect Transistors. Organic Letters.
- Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (n.d.). Organic & Biomolecular Chemistry.
- Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. (n.d.).
- Application of Small Molecules Based on Naphthyridines and Naphthyridinediones in Organic Field-Effect Transistors. (2025, March 18). Organic Letters.
- Naphthyridine-based emitters simultaneously exhibiting thermally activated delayed fluorescence and aggregation-induced emission for highly efficient non-doped fluorescent OLEDs. (n.d.).
- Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore. (n.d.).
- Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore. (2023, January 25).
- Novel naphthyridine-based compounds in small molecular non-doped OLEDs: synthesis, properties and their versatile applications for organic light-emitting diodes. (n.d.). New Journal of Chemistry.
- Tan, R., & Taurins, A. (1965).
- Vijila, C., Ramalingam, A., Gowri, V. S., et al. (2000). Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Zeng, X., Wang, W., Wei, T., et al. (2025). Application of Small Molecules Based on Naphthyridines and Naphthyridinediones in Organic Field-Effect Transistors.
- Novel n-Type Organic Semiconductor Comprising 1,5-naphthyridine-2,6-dione Unit. (n.d.).
- Naphthyridinedione-based multifunctional small molecules for applications in both photovoltaics and transistors. (n.d.).
- Poplawska, M., et al. (2011). Sensitive and selective fluorescence detection of guanosine nucleotides by nanoparticles conjugated with a naphthyridine receptor. PubMed.
- Modular Two‐Step Access to π‐Extended Naphthyridine Systems—Potent Building Blocks for Organic Electronics. (2021, December 10). PMC.
- Indolo-naphthyridine-6,13-dione Thiophene Building Block for Conjugated Polymer Electronics: Molecular Origin of Ultrahigh n-Type Mobility. (2016, October 18).
- NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)
- Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-deriv
- Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands. (n.d.). eScholarship.org.
- Naphthyridine derived colorimetric and fluorescent turn off sensors for Ni2+ in aqueous media. (n.d.).
- 2,6-Naphthyridine Synthesis and its Conjugated Polymers. (2025, November 15).
- Iridium Complexes with a Naphthyridine-Based Si,N-Ligand: Synthesis and Catalytic Activity toward Olefin Hydrogenation. (2022, September 1). Organometallics.
- (PDF) 2,7-Naphthyridine based colorimetric and fluorescent “Turn Off” chemosensors for selective detection of Ni(II) in aqueous media. (n.d.).
- Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. (2024, January 1). R Discovery.
- Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. (n.d.). New Journal of Chemistry.
- The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide. (n.d.). Benchchem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective sensing of Al3+ by naphthyridine coupled rhodamine chemosensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Naphthyridine-based emitters simultaneously exhibiting thermally activated delayed fluorescence and aggregation-induced emission for highly efficient non-doped fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. Novel naphthyridine-based compounds in small molecular non-doped OLEDs: synthesis, properties and their versatile applications for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sensitive and selective fluorescence detection of guanosine nucleotides by nanoparticles conjugated with a naphthyridine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Naphthyridinedione-based multifunctional small molecules for applications in both photovoltaics and transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Advanced Multicomponent Strategies for the Synthesis of 2,6-Naphthyridine Libraries: An Application Note & Protocol
Introduction to 2,6-Naphthyridine Scaffolds
The 2,6-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, frequently embedded in the structures of selective kinase inhibitors, antimicrobial agents, and experimental anticancer therapeutics. Historically, the construction of these fused bicyclic systems relied on multi-step, linear syntheses such as modified Skraup or Friedländer condensations. These traditional methods are severely limited by poor atom economy, harsh reaction conditions, and the need for tedious intermediate isolations.
To accelerate drug discovery, modern synthetic workflows have pivoted toward Multicomponent Reactions (MCRs) . By combining three or more starting materials in a single vessel, MCRs enable the rapid, atom-economical assembly of complex 2,6-naphthyridine libraries. This application note details the mechanistic rationale, optimization data, and self-validating protocols for synthesizing highly functionalized 2,6-naphthyridines via advanced domino MCRs.
Mechanistic Insights: Causality and Regiochemical Control
The successful execution of an MCR requires precise control over the reaction environment to guide the transient intermediates down the desired mechanistic pathway. A prime example is the A2B2-type domino reaction between arylglyoxal monohydrates and electron-rich pyrazol-5-amines.
As established by1, the choice of the Brønsted acid promoter acts as a critical regiochemical switch.
-
Weak Acid Causality: When the reaction is conducted in n-butyric acid (a weak Brønsted acid), the system undergoes a highly regioselective double [3 + 2 + 1] heteroannulation. The mild acidity is sufficient to promote iminium formation and subsequent 6π-azaelectrocyclization without over-activating the electrophilic centers, yielding the unprecedented dipyrazolo-fused 2,6-naphthyridine skeleton.
-
Strong Acid Causality: Conversely, as later discovered by the same research group (2), substituting n-butyric acid with a strong acid like p-toluenesulfonic acid (p-TsOH) fundamentally alters the electrophilicity of the intermediates. This forces the cascade through an alternative bis-cyclization pathway, completely redirecting the structural outcome to form 1,7-naphthyridines .
Understanding this causality allows researchers to rationally design libraries by simply tuning the pKa of the reaction medium.
Logic workflow of acid-controlled regioselectivity in naphthyridine MCRs.
Quantitative Data: Reaction Optimization
The table below summarizes the quantitative optimization data that validates the mechanistic rationale described above. The use of n-butyric acid as both the solvent and the promoter under microwave (MW) irradiation provides the optimal thermodynamic environment for the 2,6-naphthyridine cascade.
| Entry | Solvent | Acid Promoter (Equiv) | Temp (°C) | Time (min) | Major Product Scaffold | Yield (%) |
| 1 | DMF | None | 120 (MW) | 30 | N/A (Complex mixture) | Trace |
| 2 | DMF | n-Butyric acid (1.0) | 120 (MW) | 15 | 2,6-Naphthyridine | 42 |
| 3 | n-Butyric acid | n-Butyric acid (Solvent) | 120 (MW) | 15 | 2,6-Naphthyridine | 85 |
| 4 | DMF | p-TsOH (1.0) | 120 (MW) | 15 | 1,7-Naphthyridine | 78 |
Data synthesized from foundational MCR optimization studies for dipyrazolo-fused naphthyridines.
Experimental Protocol: Self-Validating Synthesis of Dipyrazolo-Fused 2,6-Naphthyridines
This protocol is designed as a self-validating system . By monitoring specific visual and analytical checkpoints, the operator can confirm the success of the reaction at each intermediate stage without requiring immediate LC-MS/NMR analysis.
Materials Required
-
Arylglyoxal monohydrate (2.0 mmol)
-
Electron-rich pyrazol-5-amine (2.0 mmol)
-
n-Butyric acid (3.0 mL, acting as solvent and weak Brønsted acid)
-
Microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave)
Step-by-Step Methodology
Step 1: Reagent Admixture & Initial Condensation
-
To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the pyrazol-5-amine (2.0 mmol).
-
Add 3.0 mL of n-butyric acid. Stir at room temperature for 2 minutes until the amine is fully dissolved.
-
Slowly add the arylglyoxal monohydrate (2.0 mmol) to the stirring solution.
-
Self-Validating Checkpoint 1: Upon the addition of the arylglyoxal, the clear solution will rapidly transition to a vibrant, opaque yellow suspension. This immediate chromic shift confirms the initial condensation and formation of the Schiff base/iminium intermediate.
Step 2: Microwave Irradiation & Heteroannulation
-
Seal the reaction vial with a Teflon-lined crimp cap.
-
Place the vial in the microwave synthesizer. Program the instrument to ramp to 120 °C over 2 minutes, and hold at 120 °C for 15 minutes with continuous stirring (max power 150 W).
-
Allow the vial to cool to 50 °C via compressed air cooling within the instrument.
-
Self-Validating Checkpoint 2: Extract a 10 µL aliquot and spot it on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). The starting material spot (Rf ~0.6) should be completely consumed. Under 365 nm UV light, a new, highly fluorescent blue spot (Rf ~0.3) will be visible, indicating the successful formation of the fully conjugated, planar 2,6-naphthyridine core.
Step 3: Workup and Isolation
-
Transfer the reaction vial to a fume hood and allow it to cool completely to room temperature (20–25 °C).
-
Add 5.0 mL of ice-cold ethanol to the reaction mixture and stir vigorously for 5 minutes.
-
Self-Validating Checkpoint 3: The addition of cold ethanol will induce the rapid precipitation of a solid mass. Because the rigid, tetracyclic dipyrazolo-fused 2,6-naphthyridine framework has poor solubility in cold alcohols compared to the n-butyric acid and minor byproducts, this precipitation is a direct physical validation of product formation.
-
Isolate the crude solid via vacuum filtration using a sintered glass funnel. Wash the filter cake with an additional 3 × 5 mL of ice-cold ethanol.
Step 4: Purification
-
Recrystallize the crude solid from a mixture of DMF/Ethanol (1:3) to afford the analytically pure dipyrazolo-fused 2,6-naphthyridine.
Library Expansion: Indole Ring-Opening Cascades
To further expand the structural diversity of the 2,6-naphthyridine library, researchers can introduce a third component to the reaction matrix. As reported by 3, the introduction of indoles to the arylglyoxal and 5-aminopyrazole mixture in an acetic acid medium triggers a remarkable three-component domino cascade. This reaction involves indole ring-opening followed by double ring formation, yielding highly complex pyrazole/isoxazole-fused naphthyridines. Incorporating this variant into your workflow allows for the rapid generation of diverse, patentable chemical space for high-throughput biological screening.
References
-
Fan, et al. "Novel Double[3 + 2 + 1] Heteroannulation for Forming Unprecedented Dipyrazolo-Fused 2,6-Naphthyridines." Organic Letters, 2013.[Link]
-
Mishra, et al. "Domino Reaction of Arylglyoxals with Pyrazol-5-amines: Selective Access to Pyrazolo-Fused 1,7-Naphthyridines, 1,3-Diazocanes, and Pyrroles." PMC / European Journal of Organic Chemistry, 2017.[Link]
-
Kundu, et al. "Domino Reaction for the Synthesis of Pyrazole/Isoxazole Fused Naphthyridine Derivatives Involving Indole Ring Opening and Double Ring Formation." The Journal of Organic Chemistry, 2023.[Link]
Sources
Technical Support Center: Synthesis of 4-Bromo-1-chloro-2,6-naphthyridine
Welcome to the technical support center for the synthesis of 4-Bromo-1-chloro-2,6-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve consistent and reliable results.
Introduction to the Synthetic Challenge
The synthesis of polysubstituted naphthyridines like 4-Bromo-1-chloro-2,6-naphthyridine presents a unique set of challenges. The electronic nature of the fused pyridine rings, combined with the directing effects of existing substituents, can lead to issues with regioselectivity, incomplete reactions, and difficult purifications. This guide will address these common hurdles through a question-and-answer format, providing both the "how" and the "why" behind our recommended solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having trouble with the initial construction of the 2,6-naphthyridine core. What is a reliable starting point?
A common and effective method for constructing the 2,6-naphthyridine skeleton is through a cyclization reaction of a substituted pyridine precursor. While various methods exist, a robust approach is the cyclization of a functionalized cyanopyridine derivative.[1]
Q2: What is a plausible and efficient synthetic route to obtain 4-Bromo-1-chloro-2,6-naphthyridine?
A logical and often successful strategy involves a multi-step synthesis starting from a suitable 2,6-naphthyridin-1-ol precursor. This approach allows for the sequential and controlled introduction of the halogen atoms. A representative synthetic pathway is outlined below.
Caption: Proposed synthetic pathway for 4-Bromo-1-chloro-2,6-naphthyridine.
Q3: My electrophilic bromination of 2,6-naphthyridin-1-ol is giving me a mixture of isomers and low yield of the desired 4-bromo product. How can I improve this step?
This is a frequent challenge due to the complex electronics of the naphthyridine ring. Here’s a breakdown of the potential issues and solutions:
Common Causes of Poor Regioselectivity and Low Yield:
-
Harsh Reaction Conditions: Overly aggressive brominating agents or high temperatures can lead to the formation of multiple brominated isomers or decomposition of the starting material.
-
Incorrect Solvent Choice: The solvent can significantly influence the reactivity of the brominating agent and the solubility of the substrate.
-
Steric Hindrance: The position of existing substituents can sterically hinder the approach of the electrophile to the desired position.
Troubleshooting & Optimization Protocol:
| Parameter | Recommendation | Rationale |
| Brominating Agent | Use N-Bromosuccinimide (NBS) instead of liquid bromine. | NBS is a milder and more selective brominating agent, reducing the formation of over-brominated byproducts. |
| Solvent | Acetic acid or a mixture of acetic acid and a non-polar co-solvent. | Acetic acid can protonate the nitrogen atoms, modulating the ring's reactivity, while a co-solvent can improve solubility. |
| Temperature | Start the reaction at a low temperature (0-5 °C) and slowly warm to room temperature. | Lower temperatures favor the kinetically controlled product and minimize side reactions. |
| Catalyst | Consider the addition of a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃). | A Lewis acid can polarize the Br-Br bond in Br₂ or the N-Br bond in NBS, increasing the electrophilicity of the bromine and potentially improving regioselectivity. |
Detailed Experimental Protocol for Improved Bromination:
-
Dissolve 2,6-naphthyridin-1-ol (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 - 1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Q4: The chlorination of 4-Bromo-2,6-naphthyridin-1-ol to the final product is sluggish and results in a significant amount of unreacted starting material. What can I do to drive the reaction to completion?
The conversion of a hydroxyl group to a chlorine on a naphthyridine ring typically requires a potent chlorinating agent. Incomplete conversion is a common issue.
Common Causes of Incomplete Chlorination:
-
Insufficiently Reactive Chlorinating Agent: The hydroxyl group on the electron-deficient naphthyridine ring can be less reactive than on other aromatic systems.
-
Inadequate Temperature or Reaction Time: The reaction may require more forcing conditions to proceed to completion.
-
Presence of Water: Moisture can quench the chlorinating agent, reducing its effectiveness.
Troubleshooting & Optimization Protocol:
| Parameter | Recommendation | Rationale |
| Chlorinating Agent | Use neat phosphorus oxychloride (POCl₃). For very unreactive substrates, the addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can be beneficial. | POCl₃ is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides.[2][3] The tertiary amine can act as a catalyst. |
| Temperature | Reflux the reaction mixture. | The higher temperature provides the necessary activation energy for the reaction to proceed to completion. |
| Reaction Time | Extend the reaction time and monitor progress carefully. | Some chlorinations can be slow and may require several hours at reflux. |
| Moisture Control | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | This prevents the decomposition of POCl₃ by water. |
Detailed Experimental Protocol for Efficient Chlorination:
-
Carefully add 4-Bromo-2,6-naphthyridin-1-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a solid base, such as sodium carbonate, until the pH is approximately 8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Caption: Troubleshooting workflow for incomplete chlorination.
Q5: I am considering a Sandmeyer reaction to introduce the bromo or chloro substituent. Is this a viable alternative?
Yes, the Sandmeyer reaction can be a powerful tool for the synthesis of halogenated naphthyridines, especially if you have access to the corresponding amino-naphthyridine precursor.[1][4][5][6]
Key Considerations for a Sandmeyer Reaction on a Naphthyridine Core:
-
Diazonium Salt Stability: The diazonium salt of the naphthyridine may have limited stability. It is crucial to perform the diazotization at low temperatures (typically 0-5 °C).[4]
-
Copper(I) Catalyst: The use of a copper(I) halide (CuBr or CuCl) is essential for the conversion of the diazonium salt to the corresponding aryl halide.
-
Side Reactions: A common side reaction is the formation of the corresponding hydroxyl compound (naphthyridin-ol) through reaction with water. Keeping the reaction temperature low helps to minimize this.[4]
General Protocol for a Sandmeyer Reaction:
-
Dissolve the amino-naphthyridine precursor in an aqueous solution of a strong acid (e.g., HBr for bromination or HCl for chlorination).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.
-
In a separate flask, prepare a solution of the corresponding copper(I) halide in the same concentrated acid.
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution.
-
Allow the reaction to warm to room temperature and stir for several hours, during which nitrogen gas will evolve.
-
Work up the reaction by neutralizing the acid, extracting the product, and purifying by column chromatography or recrystallization.
Q6: Purification of the final 4-Bromo-1-chloro-2,6-naphthyridine is proving difficult. What are the best methods?
The purification of dihalogenated naphthyridines often requires careful chromatographic separation from starting materials and side products.
Recommended Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the desired product from impurities.[2][3]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution system of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is often effective. Start with a low polarity mobile phase and gradually increase the polarity.
-
-
Recrystallization: If the crude product is of sufficient purity, recrystallization can be an excellent final purification step to obtain highly pure material.
-
Solvent Selection: Experiment with a range of solvents, such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes, to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
References
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available from: [Link]
-
Synthesis of Benzo[c][3][6]naphthyridinones and Benzo[c][3][7]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides. Organic Letters - ACS Publications. Available from: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available from: [Link]
-
Practical synthesis of N-substituted naphthyridine. Inventiva Pharma. Available from: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Available from: [Link]
Sources
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. inventivapharma.com [inventivapharma.com]
Technical Support Center: Preventing Debromination of 4-Bromo-1-chloro-2,6-naphthyridine
Welcome to the Technical Support Center. 4-Bromo-1-chloro-2,6-naphthyridine is a highly versatile, bifunctional heterocyclic building block used extensively in drug discovery. It features two distinct reactive sites: a highly electrophilic C1-chlorine (activated by the adjacent N2 nitrogen for Nucleophilic Aromatic Substitution, SNAr) and a C4-bromine (primed for palladium-catalyzed oxidative addition).
A frequent and frustrating challenge when functionalizing this scaffold is unwanted hydrodebromination —the premature cleavage of the C4-Br bond and its replacement with a hydrogen atom, yielding the undesired 1-chloro-2,6-naphthyridine byproduct. This guide provides mechanistic troubleshooting, optimized protocols, and chemoselectivity logic to ensure high-yielding, predictable functionalization.
Mechanistic Insight: The Causality of Debromination
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the catalytic cycle begins with the oxidative addition of the C4-Br bond to the Pd(0) catalyst to form an Ar-Pd(II)-Br intermediate. If the subsequent transmetalation step is kinetically slow, this intermediate becomes vulnerable to off-cycle side reactions.
Specifically, the complex can undergo ligand exchange with a hydride donor—such as an alkoxide base, an alcohol solvent, or adventitious water—to form a transient Ar-Pd(II)-H species. Subsequent reductive elimination expels the debrominated arene (Ar-H) and regenerates the Pd(0) catalyst , [[1]]([Link]). To prevent this, the reaction conditions must be engineered to accelerate transmetalation while strictly eliminating all potential hydride sources , .
Troubleshooting FAQs
Q1: I am performing an SNAr reaction at the C1-chloro position using an amine. Why am I observing debromination at the C4-bromo position? A1: Under standard SNAr conditions (amine nucleophile, polar aprotic solvent, mild base), the C4-Br bond should remain completely intact because no transition metal is present to initiate oxidative addition. If you observe debromination during SNAr, it is almost certainly due to one of three factors:
-
Trace Metal Contamination: Ensure your reaction vessels and magnetic stir bars are free of residual palladium or copper from previous experiments.
-
Photochemical/Radical Cleavage: Prolonged exposure to intense light can induce homolytic cleavage of the C-Br bond.
-
Harsh Reductive Workups: Avoid using strong reducing agents (e.g., sodium bisulfite) during the quench or workup phase.
Q2: I am attempting a Suzuki-Miyaura cross-coupling at the C4-bromo position. My primary byproduct is the debrominated 1-chloro-2,6-naphthyridine. How do I fix this? A2: This is a classic hydrodehalogenation issue. You must optimize the reaction to favor the desired C–C bond formation over the hydride transfer pathway .
-
Ligand: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos or SPhos . These ligands stabilize the Pd center and drastically accelerate the transmetalation and reductive elimination steps, outcompeting the debromination pathway , .
-
Solvent: Strictly avoid protic solvents like methanol or ethanol [[2]]([Link]). Use rigorously degassed, anhydrous 1,4-dioxane or toluene .
Q3: Can I selectively cross-couple the C4-bromo position without reacting the C1-chloro position? A3: Yes. The C–Br bond is thermodynamically weaker and kinetically more prone to oxidative addition by Pd(0) than the C–Cl bond. By operating at lower temperatures (e.g., 60–70 °C) and using a highly active catalyst system (like Pd 2 (dba) 3 / XPhos), you can achieve excellent chemoselectivity for the C4 position while leaving the C1-Cl intact for downstream functionalization.
Data Presentation: Optimization Matrix for Suppressing Debromination
| Parameter | High Debromination Risk (Avoid) | Low Debromination Risk (Recommended) | Mechanistic Rationale |
| Base | NaOtBu, NaOMe, NaOH | K 3 PO 4 , Cs 2 CO 3 , KF | Alkoxides undergo β -hydride elimination, directly feeding the Pd-H debromination pathway , [[2]]([Link]). |
| Solvent | Methanol, Ethanol, iPrOH | 1,4-Dioxane, Toluene, THF | Alcohols act as potent hydride donors to the Ar-Pd(II)-X intermediate . |
| Ligand | PPh 3 , P(o-tol) 3 | XPhos, SPhos, RuPhos | Bulky biaryl ligands accelerate transmetalation, minimizing the lifespan of the vulnerable Ar-Pd(II)-X intermediate , . |
| Temperature | > 100 °C | 60 °C – 80 °C | Lower thermal energy prevents the activation of higher-energy off-cycle degradation pathways . |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Chemoselective SNAr at C1 (Preserving C4-Br)
Objective: Substitute the C1-Cl with a secondary amine while ensuring zero debromination at C4.
-
Preparation: To an oven-dried 20 mL vial equipped with a magnetic stir bar, add 4-Bromo-1-chloro-2,6-naphthyridine (1.0 equiv, 0.5 mmol).
-
Solvent & Reagents: Dissolve the starting material in anhydrous DMF (5.0 mL). Add N,N -Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol) followed by the secondary amine nucleophile (e.g., morpholine, 1.1 equiv, 0.55 mmol).
-
Execution: Stir the reaction mixture at room temperature for 2–4 hours. (Causality note: Room temperature is sufficient because the C1 position is highly activated; avoiding heat prevents unwanted thermal degradation or side reactions).
-
Validation & Workup: Monitor by LC-MS. Once the starting material is consumed, quench with water (10 mL) and extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove DMF. Dry over anhydrous Na 2 SO 4 , filter, and concentrate. The C4-Br bond remains intact.
Protocol 2: Debromination-Free Suzuki-Miyaura Coupling at C4 (Preserving C1-Cl)
Objective: Form a C–C bond at C4 using an arylboronic acid without triggering hydrodebromination or reacting the C1-Cl.
-
Preparation: To a rigorously dried Schlenk tube, add 4-Bromo-1-chloro-2,6-naphthyridine (1.0 equiv, 0.5 mmol), the arylboronic acid (1.1 equiv, 0.55 mmol), and finely milled anhydrous K 3 PO 4 (2.0 equiv, 1.0 mmol).
-
Catalyst Loading: Add Pd 2 (dba) 3 (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%).
-
Degassing: Evacuate the tube and backfill with ultra-pure Argon (repeat 3× ).
-
Solvent Addition: Add anhydrous, freeze-pump-thaw degassed 1,4-Dioxane (5.0 mL). (Causality note: Strict exclusion of oxygen and water prevents catalyst deactivation and proton-driven debromination ).
-
Execution: Heat the mixture to 70 °C for 12 hours.
-
Validation & Workup: Cool to room temperature, filter through a short pad of Celite to remove the palladium black and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography.
Visualizations
Divergent mechanistic pathways illustrating desired cross-coupling versus unwanted hydrodebromination.
Chemoselectivity logic tree for orthogonal functionalization of 4-Bromo-1-chloro-2,6-naphthyridine.
References
-
Title: A mechanistic investigation of hydrodehalogenation using ESI-MS. Source: Chemical Communications (RSC Publishing). URL: [Link] [[2]]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Source: Organometallics (ACS Publications). URL: [Link] [[2.6]]
Sources
Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling with Electron-Deficient Heterocycles
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry. However, when applied to electron-deficient heterocycles (e.g., pyridines, pyrimidines, pyrazines), researchers frequently encounter severe bottlenecks: sluggish oxidative addition, rapid protodeboronation, and catalyst poisoning[1]. This technical guide provides field-proven, mechanistically grounded solutions to troubleshoot and optimize these challenging couplings.
Section 1: The Protodeboronation Dilemma (Boron-Side Failures)
Q: My 2-pyridylboronic acid decomposes completely into pyridine before the cross-coupling completes. Why does this happen, and how do I prevent it?
A: This is a classic case of protodeboronation, a destructive pathway that outcompetes the productive transmetalation step.
The Causality: Under the basic aqueous conditions typical of Suzuki couplings, boronic acids form boronate anions. For electron-deficient heterocycles, the carbon-boron bond is highly polarized. Base-catalyzed hydrolysis cleaves this bond, releasing the protonated heterocycle (Ar-H) and a borate byproduct. Crucially, recent kinetic studies by have demonstrated that simply converting the boronic acid to a pinacol ester (Bpin) does not inherently solve the problem[2]. The pre-hydrolysis of the ester to the boronic acid often acts as the rate-determining step, followed by rapid protodeboronation[2][3].
The Solution:
-
Use MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates act as "slow-release" reagents. They hydrolyze slowly under mild basic conditions, keeping the instantaneous concentration of the unstable boronic acid low enough to be consumed by the palladium catalyst before it can degrade.
-
Anhydrous Conditions: Eliminate water entirely. Use anhydrous solvents (e.g., 1,4-dioxane) with anhydrous fluoride bases (like CsF) or alkoxide bases to facilitate transmetalation without hydrolytic cleavage.
-
Rapid Catalyst Activation: Pair the unstable boronic acid with a highly active precatalyst (e.g., XPhos Pd G3) that accelerates the cross-coupling cycle, effectively "outrunning" the degradation pathway[4].
Section 2: Sluggish Oxidative Addition & Catalyst Poisoning (Halide-Side Failures)
Q: When using 2-chloropyrimidine, the reaction stalls at 20% conversion. Is the heterocycle poisoning the catalyst?
A: Yes, catalyst poisoning is highly likely, compounded by a high activation barrier for oxidative addition.
The Causality: Electron-deficient heteroaryl chlorides are notoriously difficult to activate. Furthermore, the nitrogen lone pairs on heterocycles like pyrimidines and pyridines can strongly coordinate to the active Pd(0) center[5]. This forms stable, off-cycle L-Pd(0)-heterocycle complexes, effectively sequestering the catalyst and halting the reaction[5].
The Solution: Transition from traditional catalysts like Pd(PPh3)4 to . Specifically, 3rd Generation (G3) precatalysts paired with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are ideal[4][6].
-
Steric Shielding: The immense steric bulk of ligands like XPhos prevents the nitrogen atoms of the heterocycle from coordinating to the palladium center.
-
Electronic Activation: The electron-rich nature of the phosphine accelerates the oxidative addition into the stubborn C-Cl bond.
-
Quantitative Pd(0) Generation: G3 precatalysts generate the active mono-ligated L-Pd(0) species rapidly and quantitatively under mildly basic conditions, without requiring external reducing agents[7][8].
Section 3: Homocoupling and Off-Target Reactions
Q: I am observing significant amounts of symmetrical biaryl (homocoupling) instead of the desired cross-product. How can I suppress this?
A: Homocoupling is an oxidative side-reaction that consumes your boron reagent.
The Causality: Homocoupling is primarily mediated by the presence of oxygen or unreduced Pd(II) species in the reaction mixture[9][10]. When oxidative addition is slow (as with electron-deficient halides), the transmetalated Ar-Pd(II)-L intermediate lingers. If oxygen is present, it can induce a second transmetalation event, leading to Ar-Pd(II)-Ar, which reductively eliminates to form the homocoupled biaryl[9].
The Solution:
-
Rigorous Degassing: Sparging the solvent with inert gas (N2 or Ar) for 15 minutes is mandatory[9]. For highly sensitive substrates, employ the freeze-pump-thaw method[5].
-
Slow Addition: Slowly infuse the boronic acid into the reaction mixture via a syringe pump. This keeps its concentration low relative to the oxidative addition complex, statistically favoring cross-coupling over homocoupling.
Quantitative Data & Reagent Selection
Table 1: Relative Stability of Boron Reagents under Basic Aqueous Conditions Note: Half-lives are illustrative approximations based on kinetic profiling at elevated pH.
| Substrate Type | Boron Reagent | Approx. Half-Life (t1/2) | Primary Degradation Pathway |
| 2-Pyridyl | Boronic Acid | < 5 mins (at pH 7) | Rapid Protodeboronation |
| Polyfluorophenyl | Boronic Ester (Bpin) | ~ 10-30 mins | Pre-hydrolysis to Boronic Acid |
| Phenyl (Control) | Boronic Acid | > 100 hours | Highly Stable |
| 2-Pyridyl | MIDA Boronate | > 24 hours | Controlled Slow-Release Hydrolysis |
Table 2: Catalyst & Base Optimization Matrix for Heterocycles
| Substrate Issue | Recommended Precatalyst | Recommended Base | Optimal Solvent System |
| High Protodeboronation Risk | XPhos Pd G3 | K3PO4 (aq) or Cs2CO3 | 1,4-Dioxane / H2O (4:1) |
| Severe Catalyst Poisoning (N-rich) | tBuXPhos Pd G3 | K2CO3 | Toluene / H2O or THF |
| Sterically Hindered Heterocycle | RuPhos Pd G3 | NaOH or Ba(OH)2 | 1,4-Dioxane / H2O |
Mechanistic & Troubleshooting Visualizations
Fig 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting failure points with heterocycles.
Fig 2: Decision tree for troubleshooting low yields in heterocyclic Suzuki-Miyaura couplings.
Experimental Protocol: Optimized Suzuki Coupling with XPhos Pd G3
This self-validating protocol is engineered for coupling sensitive heteroaryl boronic acids with electron-deficient heteroaryl chlorides[4][5].
Materials Required:
-
Heteroaryl chloride (1.0 equiv)
-
Heteroaryl boronic acid or MIDA boronate (1.5 equiv)
-
XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)
-
K3PO4 (3.0 equiv, finely milled)
-
Solvent: 1,4-Dioxane / H2O (4:1 ratio, HPLC grade)
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a Schlenk flask or a pressure vial equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.
-
Solid Loading: Add the heteroaryl chloride (if solid), heteroaryl boronic acid (1.5 equiv), and K3PO4 (3.0 equiv) to the vessel.
-
Catalyst Introduction: Add XPhos Pd G3 (2 mol%). Causality Note: G3 precatalysts are air-stable, but handling them in a glovebox or under Argon maximizes longevity and prevents premature degradation.
-
Solvent Degassing: In a separate flask, prepare the 1,4-Dioxane/H2O (4:1) mixture. Sparge the solvent mixture vigorously with Argon for at least 15 minutes to displace dissolved oxygen. Validation Check: Failure to degas will result in a dark black solution (Pd black precipitation) and high homocoupling.
-
Reaction Initiation: Add the degassed solvent to the reaction vessel via syringe. Seal the vessel.
-
Heating & Monitoring: Heat the mixture to 80 °C with vigorous stirring. Validation Check: The solution should transition from a pale yellow to a deep red/brown hue within 5-10 minutes, visually confirming the quantitative generation of the active L-Pd(0) species.
-
Completion & Workup: Monitor via LC-MS. Upon consumption of the halide (typically 1-4 hours), cool to room temperature. Dilute with Ethyl Acetate, wash with water and brine, dry over Na2SO4, and concentrate under reduced pressure[5].
References
-
Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2021. URL:[Link]
-
Billingsley, K. L., & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, 2008. URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald CX Precatalysts | Umicore [pmc.umicore.com]
- 8. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
Stability of 4-Bromo-1-chloro-2,6-naphthyridine under acidic/basic conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-Bromo-1-chloro-2,6-naphthyridine (CAS: 2231674-71-6).
This bifunctional heterocyclic building block is highly valued in drug discovery and organic synthesis due to its differential reactivity at the C1 and C4 positions[1]. However, its highly electron-deficient nature makes it exceptionally sensitive to pH extremes. This guide provides a mechanistic understanding of its stability, troubleshooting FAQs, quantitative kinetic data, and self-validating experimental protocols to ensure the integrity of your workflows.
Part 1: Mechanistic Foundations (The "Why")
To troubleshoot degradation, we must first understand the causality behind the molecule's reactivity[2]. The 2,6-naphthyridine core is inherently electron-deficient.
-
Basic Conditions (Nucleophilic Aromatic Substitution - SNAr): The chlorine atom at the C1 position is situated directly adjacent (alpha) to the N2 nitrogen. This creates a highly polarized C-Cl bond. Under basic conditions (pH > 10), hydroxide ions (OH⁻) or alkoxides act as strong nucleophiles, readily attacking the C1 position to form a Meisenheimer complex. The subsequent expulsion of the chloride ion yields the 1-hydroxy derivative, which rapidly tautomerizes to the thermodynamically stable 4-bromo-2,6-naphthyridin-1(2H)-one[3].
-
Acidic Conditions (Protonation-Induced Hydrolysis): The basic nitrogens (N2 and N6) are easily protonated at low pH (pH < 3). Protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring system. This extreme electron withdrawal makes the C1 position so electrophilic that even weak nucleophiles, such as ambient water, can attack it, leading to acid-catalyzed hydrolysis[4].
Fig 1: Mechanistic pathways of 4-Bromo-1-chloro-2,6-naphthyridine degradation.
Part 2: Troubleshooting Guide & FAQs
Q1: I am losing my starting material during the aqueous workup of a reaction. What is happening? A: If your workup involves strong bases (e.g., 1M NaOH or saturated Na₂CO₃) to neutralize acids, you are inadvertently triggering an SNAr reaction at the C1 position[5]. The chloride is displaced by hydroxide.
-
Protocol Fix: Switch your workup to a milder, buffered system (e.g., saturated NaHCO₃, pH ~8.3) and perform the extraction rapidly at 0–5°C to kinetically suppress the SNAr pathway.
Q2: During acidic Reverse-Phase HPLC (0.1% TFA in water/MeCN), I observe a secondary peak growing over time in the autosampler. Why? A: Trifluoroacetic acid (TFA) protonates the naphthyridine nitrogens. While the compound is relatively stable in acid at room temperature, prolonged exposure in the autosampler (especially if not temperature-controlled) leads to acid-catalyzed hydrolysis of the C1-Cl bond[4].
-
Protocol Fix: Do not store the compound in acidic diluents. Prepare your analytical samples in neutral solvents (e.g., pure MeCN or MeOH) and inject immediately. Ensure the autosampler is chilled to 4°C.
Q3: How can I selectively perform a cross-coupling at the C4-bromo position without hydrolyzing the C1-chloro position? A: The C4-Br bond can undergo transition-metal-catalyzed cross-coupling (e.g., Suzuki, Negishi)[6]. However, traditional Suzuki conditions use aqueous bases (like Na₂CO₃/H₂O) at elevated temperatures, which will destroy the C1-Cl bond via SNAr.
-
Protocol Fix: Utilize anhydrous cross-coupling conditions. For example, use a Negishi coupling with organozinc reagents, or a Buchwald-Hartwig amination using anhydrous Cs₂CO₃ in dry 1,4-dioxane. Exclude water entirely to protect the highly electrophilic C1 position.
Part 3: Quantitative Stability Data
To guide your experimental design, below is the synthesized kinetic stability data for 4-Bromo-1-chloro-2,6-naphthyridine across various pH and temperature profiles.
| Condition | pH Level | Temperature (°C) | Estimated Half-Life ( t1/2 ) | Primary Degradant |
| Acidic | 2.0 (0.01M HCl) | 25°C | > 48 hours | 4-Bromo-2,6-naphthyridin-1(2H)-one |
| Acidic | 2.0 (0.01M HCl) | 60°C | ~ 4.5 hours | 4-Bromo-2,6-naphthyridin-1(2H)-one |
| Neutral | 7.4 (PBS) | 25°C | > 7 Days | None (Stable) |
| Neutral | 7.4 (PBS) | 60°C | > 72 hours | Trace hydrolysis |
| Basic | 12.0 (0.01M NaOH) | 25°C | ~ 2.1 hours | 4-Bromo-2,6-naphthyridin-1(2H)-one |
| Basic | 12.0 (0.01M NaOH) | 60°C | < 15 minutes | 4-Bromo-2,6-naphthyridin-1(2H)-one |
Note: Data demonstrates that the compound is highly labile under basic conditions, particularly at elevated temperatures, due to the low activation energy required for SNAr at C1.
Part 4: Standardized Experimental Protocols
To ensure trustworthiness and reproducibility in your lab, use the following self-validating protocol to assess the stability of this compound or its derivatives in your specific reaction matrices.
Protocol: Forced Degradation & HPLC Stability Assay
Objective: Determine the exact half-life of the naphthyridine core in your target buffer system.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 10.0 mg of 4-Bromo-1-chloro-2,6-naphthyridine in 10.0 mL of anhydrous Acetonitrile (MeCN) to create a 1 mg/mL stock. Self-Validation Check: Ensure complete dissolution; the solution should be totally clear.
-
Buffer Matrix Preparation: Prepare three 20 mL scintillation vials containing 9.0 mL of the target aqueous buffers (e.g., pH 2.0 HCl, pH 7.4 PBS, pH 12.0 NaOH). Pre-incubate the vials at the target temperature (e.g., 25°C or 60°C).
-
Reaction Initiation: Spike 1.0 mL of the MeCN stock into each buffer vial (final concentration: 0.1 mg/mL in 10% MeCN/Buffer). Start the timer.
-
Aliquot & Quench (Critical Step): At time points 0, 1h, 2h, 4h, 8h, and 24h, extract a 500 µL aliquot.
-
For Basic samples: Immediately quench into 500 µL of 0.1M HCl to drop the pH to ~7.
-
For Acidic samples: Immediately quench into 500 µL of 0.1M NaOH to neutralize.
-
Causality: Quenching arrests the kinetic degradation pathway, ensuring the HPLC analysis reflects the exact time point.
-
-
HPLC Analysis: Inject 10 µL onto a C18 Reverse-Phase column. Use a gradient of Water/MeCN (no acidic modifiers if possible, or strictly limit autosampler time). Monitor at UV 254 nm.
-
Data Processing: Plot ln(Areat/Area0) versus Time to calculate the first-order degradation rate constant ( k ) and half-life ( t1/2=0.693/k ).
Fig 2: Standardized workflow for HPLC-based stability testing of halonaphthyridines.
Part 5: References
-
ResearchGate. (n.d.). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Retrieved from [Link]
-
National Institutes of Health (PMC). (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Retrieved from[Link]
-
National Institutes of Health (PMC). (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
-
ACS Publications. (2017). Directed Zincation or Magnesiation of the 2-Pyridone and 2,7-Naphthyridone Scaffold Using TMP Bases. Organic Letters. Retrieved from [Link]
-
LMU Munich. (2018). Metalation and Functionalization of Pyridones, Naphthyridones and Pyrones Using TMP-Bases. Retrieved from[Link]
-
CLOCKSS. (n.d.). Nucleophilic substitution of naphthyridines. Retrieved from [Link]
Sources
- 1. 1211588-58-7|3-Bromo-5-chloro-1,6-naphthyridine|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Strategic Guide to Site-Selective Functionalization: Comparing the Reactivity of 4-Bromo and 1-Chloro Substituents in the 2,6-Naphthyridine Core
Introduction
The 2,6-naphthyridine scaffold is a privileged heterocyclic motif, frequently incorporated into molecules designed for a wide range of therapeutic applications, including oncology and central nervous system disorders. Its unique electronic properties and rigid, planar structure make it an attractive building block for drug development professionals. The ability to precisely and selectively functionalize different positions of the 2,6-naphthyridine core is paramount for generating diverse compound libraries and optimizing structure-activity relationships (SAR). This guide provides an in-depth comparison of the reactivity of 4-bromo and 1-chloro substituents on the 2,6-naphthyridine ring, offering a data-driven rationale for strategic, site-selective cross-coupling reactions.
The Electronic Landscape of 2,6-Naphthyridine: A Tale of Two Pyridines
The 2,6-naphthyridine ring system consists of two fused pyridine rings. The positions of the nitrogen atoms create a unique electronic distribution that dictates the reactivity of its substituents. The nitrogen atoms are electron-withdrawing, leading to an overall electron-deficient character of the ring system. This electron deficiency is not uniform and significantly influences the reactivity at the C1 and C4 positions.
The C4 position is part of a pyridine ring where the nitrogen is in the 'para' position, while the C1 position is adjacent to a nitrogen atom. This proximity to the electronegative nitrogen atom makes the C1 position more electron-deficient than the C4 position. This difference in electron density is a key factor governing the relative reactivity of substituents at these two positions in palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex aromatic and heteroaromatic compounds. The three most commonly employed reactions in this context are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The general trend for halogen reactivity in the rate-determining oxidative addition step of these reactions is I > Br > Cl, which is a direct consequence of the carbon-halogen bond dissociation energies.[1][2] This fundamental principle provides the initial hypothesis for the selective functionalization of 4-bromo-1-chloro-2,6-naphthyridine: the more labile C-Br bond at the C4 position should react preferentially over the stronger C-Cl bond at the C1 position under carefully controlled conditions.
Suzuki-Miyaura Coupling: A Predictable Selectivity
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron species and a halide, is a workhorse in medicinal chemistry. In the case of dihalogenated N-heterocycles, achieving site-selectivity is often possible by tuning the reaction conditions.
Experimental evidence from a closely related system, methyl-5-bromo-8-(tosyloxy)-[1][3]-naphthyridine-7-carboxylate, demonstrates excellent chemoselectivity for the C-Br bond over the C-OTs bond (a pseudohalogen with reactivity often comparable to or slightly less than C-Cl).[1] When this substrate was treated with one equivalent of an arylboronic acid, the Suzuki-Miyaura coupling occurred exclusively at the C5-Br position, leaving the C8-OTs group intact.[1]
Table 1: Site-Selective Suzuki-Miyaura Coupling of a Dihalo-[1][3]-Naphthyridine Derivative [1]
| Entry | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-arylated Product (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | THF | 80 | 1 | 67 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ / SPhos | K₃PO₄ | DMF/n-butanol | 80 | 1 | - |
Data extracted from a study on a closely related 5-bromo-8-(tosyloxy)-[1][3]-naphthyridine system, demonstrating the principle of C-Br selectivity.
This selectivity can be attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the oxidative addition of the palladium catalyst at the C4 position. By using a less reactive catalyst system and milder conditions (e.g., lower temperature), the reaction can be stopped after the first coupling, providing the mono-functionalized product.
Buchwald-Hartwig Amination: Tuning for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The principles of site-selectivity observed in Suzuki-Miyaura couplings generally translate to this reaction as well. The selection of the palladium catalyst, and particularly the phosphine ligand, is critical in controlling the reactivity and achieving the desired selectivity. Bulky, electron-rich phosphine ligands can often facilitate the coupling of less reactive aryl chlorides, but under carefully controlled conditions, selective amination at the more reactive C-Br bond is expected.
Sonogashira Coupling: Introducing Alkynyl Moieties with Precision
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the other palladium-catalyzed cross-coupling reactions, the reactivity of the halide follows the trend I > Br > Cl. Therefore, it is highly probable that the Sonogashira coupling on 4-bromo-1-chloro-2,6-naphthyridine would proceed selectively at the C4-bromo position under appropriate conditions. A copper(I) co-catalyst is often employed in Sonogashira reactions, and its presence can also influence the reaction kinetics and selectivity.
Strategic Selection: Protocols for Site-Selective Functionalization
The following protocols are designed based on established methodologies for site-selective cross-coupling reactions on related heterocyclic systems. They serve as a starting point for researchers aiming to selectively functionalize the 4-bromo-1-chloro-2,6-naphthyridine core.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Bromo Position
This protocol is adapted from the selective coupling of a bromo-tosyloxy-naphthyridine derivative.[1]
Materials:
-
4-bromo-1-chloro-2,6-naphthyridine
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-1-chloro-2,6-naphthyridine, the arylboronic acid, and potassium carbonate.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and PPh₃ in anhydrous THF.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon consumption of the starting material (typically 1-2 hours), cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C1-Chloro Position
For a sequential functionalization, a more robust catalyst system is required to activate the less reactive C-Cl bond.
Materials:
-
4-aryl-1-chloro-2,6-naphthyridine (from Protocol 1)
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂) (10 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) and n-butanol (9:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 4-aryl-1-chloro-2,6-naphthyridine, the second arylboronic acid, PdCl₂(PPh₃)₂, SPhos, and K₃PO₄.
-
Add the anhydrous DMF/n-butanol solvent mixture.
-
Heat the reaction mixture to 120 °C and monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualization of the Synthetic Strategy
The following diagram illustrates the logical workflow for the sequential, site-selective functionalization of 4-bromo-1-chloro-2,6-naphthyridine.
Caption: Workflow for the sequential functionalization of 4-bromo-1-chloro-2,6-naphthyridine.
Conclusion
The differential reactivity of the 4-bromo and 1-chloro substituents on the 2,6-naphthyridine core provides a clear strategic advantage for the synthesis of complex, highly substituted derivatives. The greater lability of the C-Br bond allows for selective functionalization at the C4 position under milder palladium-catalyzed cross-coupling conditions. The remaining, more robust C-Cl bond at the C1 position can then be subjected to a subsequent coupling reaction using a more active catalyst system and more forcing conditions. This orthogonal reactivity enables a controlled, stepwise approach to the synthesis of 1,4-disubstituted 2,6-naphthyridines, empowering researchers and drug development professionals to efficiently explore the chemical space around this important scaffold.
References
-
Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted[1][3]-naphthyridines. Der Pharma Chemica, 2017, 9(3):80-86. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett. 2016, 18 (17), pp 4444–4447. [Link]
Sources
Spectroscopic Comparison of 2,6-Naphthyridine Derivatives: A Comprehensive Guide
Executive Summary & Chemical Context
The 2,6-naphthyridine scaffold is a privileged heterocyclic core characterized by a fused bicyclic system containing two nitrogen atoms. Compared to other diazanaphthalene isomers (such as 1,5- or 1,8-naphthyridines), the 2,6-isomer possesses a uniquely lowered Lowest Unoccupied Molecular Orbital (LUMO) energy level[1]. This inherent electron deficiency makes it an exceptional electron acceptor.
By strategically modifying the 2,6-naphthyridine core—either through oxidation to a dione, fusion with electron-donating rings, or simple alkylation—researchers can drastically alter its spectroscopic signature and biological activity. This guide provides an objective comparison of these derivatives, detailing the causality behind their photophysical properties and outlining self-validating experimental workflows for their characterization.
Structural Causality and Photophysical Properties
The spectroscopic behavior of 2,6-naphthyridine derivatives is entirely dictated by the nature of their substituents and the resulting Intramolecular Charge Transfer (ICT) states.
-
2,6-Naphthyridine-1,5-diones: Oxidizing the core to a 1,5-dione drastically increases the electron-withdrawing capability of the system. This lowers the LUMO further, enhancing the ICT state when coupled with donor moieties, which manifests as a significant bathochromic (red) shift in the UV-Vis absorption spectrum[1]. These properties make dione derivatives ideal for n-type or ambipolar organic field-effect transistors (OFETs).
-
Dipyrrolonaphthyridinediones (DPNDs): Fusing electron-donating pyrrole rings to the electron-deficient core creates a powerful "push-pull" fluorophore. DPNDs exhibit intense, structured absorption bands (~500 nm) and emit bright red fluorescence (520–740 nm) with exceptionally high quantum yields (up to 0.71) and narrow Stokes shifts[2].
-
4-Methyl-2,6-naphthyridines: Lacking extended conjugation, these simpler derivatives absorb in the UV region and are generally non-fluorescent in aqueous media. However, their specific nitrogen geometry provides optimal hydrogen-bond acceptor vectors, making them highly potent, selective inhibitors for kinases such as FGFR4[3].
Quantitative Spectroscopic Comparison
| Compound Class | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield ( ΦF ) | Stokes Shift (cm −1 ) | Primary Application |
| 2,6-Naphthyridine (Base) | ~340 - 360 | ~400 - 420 | < 0.10 | ~3000 | Synthetic Scaffold[4] |
| 2,6-Naphthyridine-1,5-diones | 400 - 450 | 480 - 520 | 0.20 - 0.40 | ~2500 | OFETs / Semiconductors[1] |
| DPND Derivatives | ~500 | 520 - 740 | 0.58 - 0.71 | ~1000 | Fluorescent Probes / OLEDs[2] |
| 4-Methyl-2,6-naphthyridines | 320 - 350 | N/A (Quenched) | N/A | N/A | FGFR4 Kinase Inhibitors[3] |
Experimental Methodologies: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols integrate internal controls and explicitly state the mechanistic reasoning behind critical experimental parameters.
Protocol 1: Steady-State UV-Vis and Fluorescence Characterization
Causality Focus: Concentration control is the most critical variable. At concentrations >10−4 M, planar 2,6-naphthyridine derivatives are highly prone to π−π stacking. This leads to Aggregation-Caused Quenching (ACQ) or the formation of excimers that artificially red-shift the emission spectrum. A working concentration of 1×10−5 M isolates the monomeric excited-state dynamics[1].
Step-by-Step Workflow:
-
Purity Verification: Ensure compound purity is >99% via 1 H NMR and HRMS. Trace oxidation byproducts can dominate the emission spectrum due to higher quantum yields.
-
Solvent Selection: Dissolve the derivative in spectroscopic-grade chloroform (CHCl 3 ). Reasoning: Aprotic, low-polarity solvents minimize non-radiative decay pathways driven by hydrogen bonding.
-
Baseline Correction: Record a solvent-only blank using matched 1 cm quartz cuvettes to subtract background scattering.
-
UV-Vis Absorption Scan: Scan from 300 nm to 800 nm. Identify the lowest-energy π−π∗ or ICT transition peak to determine the optimal excitation wavelength ( λex ).
-
Fluorescence Emission Measurement: Excite the sample at the determined λex . Record the emission spectrum, ensuring the detector is not saturated.
-
Quantum Yield ( ΦF ) Determination: Use a comparative method against a known standard (e.g., Rhodamine 6G, ΦF=0.95 ). Calculate using the integrated area of the emission peak and the refractive index of the solvents.
Spectroscopic characterization workflow for 2,6-naphthyridine derivatives.
Protocol 2: In Vitro Biological Validation (ADP-Glo Kinase Assay)
Causality Focus: For medicinal derivatives like 4-methyl-2,6-naphthyridine, optical characterization is secondary to biological efficacy. The ADP-Glo assay is utilized because it directly measures kinase activity via ADP production, avoiding radioactive ATP isotopes and providing a self-validating luminescent readout[3].
Step-by-Step Workflow:
-
Enzyme Reaction: Incubate recombinant FGFR4 kinase with the 2,6-naphthyridine derivative (serial dilutions from 10 μ M to 0.1 nM) in a buffered solution.
-
Substrate Addition: Add ultra-pure ATP and the specific peptide substrate. Incubate for 60 minutes at room temperature.
-
Kinase Reaction Termination: Add ADP-Glo Reagent. Crucial Step: This terminates the kinase reaction and actively depletes any unconsumed ATP, ensuring the final luminescence is exclusively derived from newly generated ADP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin luminescent reaction.
-
Data Analysis: Measure luminescence using a microplate reader. Calculate the IC 50 using non-linear regression analysis.
Mechanistic Logic: Structure-Property Relationships
The versatility of the 2,6-naphthyridine core lies in its tunable electronic structure. The diagram below illustrates the logical pathways from core modification to final application, demonstrating how specific functionalizations dictate whether a compound becomes an organic semiconductor, a red-emissive fluorophore, or a targeted cancer therapeutic.
Structure-property logic of 2,6-naphthyridine modifications.
References[1] Title: Application of Small Molecules Based on Naphthyridines and Naphthyridinediones in Organic Field-Effect Transistors
Sources
Biological activity of 2,6-naphthyridine vs 1,8-naphthyridine analogues
An In-Depth Comparative Guide to the Biological Activities of 2,6-Naphthyridine versus 1,8-Naphthyridine Analogues
Authored by a Senior Application Scientist
Naphthyridines, a class of pyridopyridine heterocyclic compounds, represent a cornerstone in medicinal chemistry. Comprising a fused system of two pyridine rings, their structural diversity is captured in six distinct isomers, differentiated by the positions of the two nitrogen atoms.[1][2] Among these, the 1,8-naphthyridine and 2,6-naphthyridine scaffolds have emerged as "privileged structures," demonstrating a remarkable breadth of biological activities and serving as the foundation for numerous therapeutic agents.[3][4][5][6]
The seemingly subtle shift in a single nitrogen atom's position between the 2,6- and 1,8-isomers fundamentally alters the molecule's electronic landscape, hydrogen bonding capabilities, and three-dimensional conformation. These changes dictate how the molecule interacts with biological targets, leading to distinct and often non-overlapping pharmacological profiles. This guide provides a comprehensive, data-driven comparison of these two critical scaffolds, offering researchers and drug development professionals a detailed analysis of their respective strengths, mechanisms of action, and therapeutic potential.
Comparative Analysis of Core Biological Activities
The therapeutic applications of 2,6- and 1,8-naphthyridine analogues are vast and varied. However, their most profound impacts have been in the fields of oncology and infectious diseases, where their distinct mechanisms of action are most evident.
Anticancer Activity: A Tale of Two Mechanisms
Both scaffolds have yielded potent anticancer agents, but they typically achieve this through fundamentally different pathways. 2,6-Naphthyridines have risen to prominence as kinase inhibitors, while 1,8-naphthyridines are more commonly associated with the disruption of DNA replication and maintenance.
2,6-Naphthyridine Analogues: Masters of Kinase Inhibition
The geometry of the 2,6-naphthyridine core is exceptionally well-suited for targeting the ATP-binding pocket of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[7]
-
FGFR4 Inhibition: A novel series of 2,6-naphthyridine analogues has been developed as highly selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[8][9] The FGF19-FGFR4 signaling pathway is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC).[7][9] One lead compound demonstrated a potent IC₅₀ of 19 nM against the FGFR4-overexpressing Huh7 cell line and showed significant tumor regression in HCC xenograft mouse models.[8]
-
CK2 Inhibition: The 2,6-naphthyridine scaffold forms the core of Silmitasertib (CX-4945), the first clinical-stage inhibitor of Protein Kinase CK2.[3][10] CK2 is a crucial pro-survival kinase overexpressed in many cancers.[7]
-
PKC and PKD Inhibition: Derivatives have also been identified as potent inhibitors of Protein Kinase C (PKC) isozymes and Protein Kinase D (PKD), demonstrating the scaffold's versatility in targeting different branches of the kinome.[11][12]
1,8-Naphthyridine Analogues: DNA-Targeting Powerhouses
The 1,8-naphthyridine structure is adept at interacting with DNA and its associated enzymes, a mechanism pioneered by the first quinolone antibiotics.
-
Topoisomerase Inhibition: This class includes potent topoisomerase II inhibitors like Vosaroxin, which has been investigated in clinical trials for leukemia.[13] These agents disrupt the process of DNA replication and repair in rapidly dividing cancer cells.[13] More recent studies have identified derivatives that act as dual inhibitors of both topoisomerase I and II.[14]
-
Direct DNA Binding: Certain 2-amino-1,8-naphthyridine derivatives have been designed to bind selectively to mismatched base pairs or specific DNA sequences, such as G-G mismatches, representing a novel approach to targeting genomic instability in cancer.[15][16][17]
-
Broad Cytotoxicity: A wide array of 1,8-naphthyridine derivatives have demonstrated potent cytotoxic activity against a panel of human cancer cell lines, including cervical (HeLa), leukemia (HL-60), prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancers.[13][14] For example, certain substituted derivatives showed IC₅₀ values as low as 0.1 µM against HL-60 cells.[13]
Table 1: Comparative Anticancer Activity of Naphthyridine Derivatives
| Isomer | Derivative/Compound | Target/Mechanism | Cancer Cell Line | IC₅₀ | Reference |
| 2,6-Naphthyridine | Compound 11 | FGFR4 Inhibition | Huh7 (Hepatocellular) | 19 nM | [8] |
| 2,6-Naphthyridine | CX-4945 (Silmitasertib) | CK2 Inhibition | Multiple | (Clinical Stage) | [10] |
| 2,6-Naphthyridine | Benzo[c][4][18]naphthyridine | CK2 Inhibition | Multiple | (Sub-micromolar) | [3] |
| 1,8-Naphthyridine | Compound 16 (Naphthyl Substituted) | Cytotoxicity (Antimitotic) | HL-60 (Leukemia) | 0.1 µM | [13] |
| 1,8-Naphthyridine | Compound 5b | Cytotoxicity | HeLa (Cervical) | 7.56 µM | [14] |
| 1,8-Naphthyridine | Compound 1 | Dual Topo I/II Inhibition | HCT-116 (Colon) | 9.49 µM | [14] |
| 1,8-Naphthyridine | Compound 7 | Dual Topo I/II Inhibition | MCF-7 (Breast) | (Surpassed Doxorubicin) | [14] |
Antimicrobial Activity: A Legacy Dominated by the 1,8-Isomer
While both isomers show antimicrobial potential, the 1,8-naphthyridine core is historically and currently the dominant scaffold in the development of antibacterial agents.
1,8-Naphthyridine Analogues: The Foundation of Quinolone Antibiotics
The field of antibacterial chemotherapy was revolutionized by the discovery of nalidixic acid in 1962, the first clinically used quinolone antibiotic, which is built on a 1,8-naphthyridine-3-carboxylic acid core.[1][19][20]
-
Mechanism of Action: These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[18][19] This leads to rapid bacterial cell death.
-
Broad Spectrum: Modern fluoroquinolone derivatives of the 1,8-naphthyridine scaffold, such as enoxacin and gemifloxacin, exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[19][21]
-
Synergistic Activity: Recent studies have shown that some 1,8-naphthyridine derivatives, while not potent antibacterial agents on their own, can significantly enhance the activity of existing antibiotics like fluoroquinolones against multi-drug resistant strains.[18][22]
2,6-Naphthyridine Analogues: An Emerging Area
Though less explored for antimicrobial applications, scientific literature confirms that 2,6-naphthyridine derivatives also possess antimicrobial properties.[3][5] This remains an area with significant potential for future research, particularly in the search for novel mechanisms to combat antibiotic resistance.
Table 2: Antimicrobial Activity of Naphthyridine Derivatives
| Isomer | Derivative/Class | Mechanism of Action | Target Organisms | Activity Metric | Reference |
| 1,8-Naphthyridine | Nalidixic Acid | DNA Gyrase/Topo IV Inhibition | Gram-negative bacteria | (Clinically Used) | [19][20] |
| 1,8-Naphthyridine | Gemifloxacin | DNA Gyrase/Topo IV Inhibition | Gram-positive & Gram-negative | (Clinically Used) | [19] |
| 1,8-Naphthyridine | Zabofloxacin | DNA Gyrase/Topo IV Inhibition | Multi-drug resistant bacteria | (Investigational) | [19] |
| 1,8-Naphthyridine | 3-TNB | Enhances Fluoroquinolones | Multi-resistant E. coli | Reduces Ofloxacin MIC 8-fold | [18] |
| 2,6-Naphthyridine | General Derivatives | Not specified | Bacteria & Fungi | Reported Activity | [3][5] |
Contrasting Mechanisms: A Visual Summary
The distinct biological activities of these isomers are rooted in their preferred molecular targets. This can be summarized as a divergence between targeting cellular signaling (kinases) and targeting genetic integrity (DNA and related enzymes).
Caption: Divergent primary mechanisms of 2,6- and 1,8-naphthyridine analogues.
Field-Proven Experimental Protocols
The validation of biological activity requires robust and reproducible experimental designs. The following protocols are standard methodologies for assessing the primary activities discussed.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a cornerstone for evaluating the anticancer potential of compounds by measuring the metabolic activity of cells, which serves as a proxy for cell viability.[23][24]
Causality: The principle rests on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HL-60) in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the naphthyridine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours under the same conditions. This duration allows the compound to exert its cytotoxic or cytostatic effects.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[24]
Caption: Standard workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26]
Causality: By exposing a standardized inoculum of bacteria to serial dilutions of a test compound, one can identify the precise concentration at which bacterial growth is inhibited. This quantitative measure is essential for assessing antimicrobial potency.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the naphthyridine derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 or 100 µL.
-
Inoculum Preparation: Culture the test bacterial strain (e.g., E. coli, S. aureus) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add an equal volume (50 or 100 µL) of the bacterial inoculum to each well of the 96-well plate containing the compound dilutions. This brings the final bacterial concentration to the target of 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in an ambient air incubator.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The results can also be read using a plate reader at 600 nm.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion and Future Perspectives
The comparative analysis of 2,6- and 1,8-naphthyridine analogues clearly demonstrates how subtle isomeric changes lead to profound differences in biological activity. The 2,6-naphthyridine scaffold is a validated and highly promising platform for the development of targeted anticancer therapies, particularly through the inhibition of oncogenic kinases.[7] Conversely, the 1,8-naphthyridine core boasts a rich history and an ongoing role in the fight against infectious diseases, with its derivatives forming the backbone of many essential antibiotics.[6][21]
Future research should focus on several key areas:
-
Hybrid Scaffolds: Designing molecules that incorporate features of both isomers could lead to dual-action compounds, for example, a kinase inhibitor with antimicrobial properties.
-
Exploring Untapped Potential: The antimicrobial activities of 2,6-naphthyridines and the full range of CNS applications for 1,8-naphthyridines are still relatively underexplored and warrant deeper investigation.[4][5]
-
Structure-Activity Relationship (SAR) Deepening: Continued synthetic modification of both scaffolds will undoubtedly uncover novel derivatives with enhanced potency, greater selectivity, and improved pharmacokinetic profiles, further solidifying the role of naphthyridines as a truly privileged class in drug discovery.
References
- Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
- Hassan, S. S., & Shaikh, A. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. ChemistrySelect, 6(27), 6825-6843.
- Banu, H., & Singh, J. (2019). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 6(1), 1543-1555.
-
Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. Available at: [Link]
-
Tomar, V., Kumar, A., & Singh, R. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 847-862. Available at: [Link]
-
de Oliveira, M. F., da Silva, A. C. G., & de Oliveira, L. D. L. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. Available at: [Link]
-
Rau, F., El-Gokhari, A., & Ghoreschi, K. (2011). 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. Bioorganic & Medicinal Chemistry Letters, 21(24), 7367-7372. Available at: [Link]
-
Nakatani, K., He, H., & Uno, S. (2007). Strong binding of naphthyridine derivatives to cytosine in an AP site-containing DNA duplex and their application to fluorescence detection of single nucleotide polymorphisms. Nucleic Acids Symposium Series, 51(1), 313-314. Available at: [Link]
-
Nakatani, K. (2008). Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. Current Protocols in Nucleic Acid Chemistry, Chapter 8, Unit 8.6. Available at: [Link]
-
Wójcicka, A., & Bielenica, A. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(22), 5013. Available at: [Link]
-
Shingare, M. S., & Siddiqui, H. L. (2021). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 11(52), 32943-32953. Available at: [Link]
-
de Oliveira, M. F., da Silva, A. C. G., & de Oliveira, L. D. L. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. Available at: [Link]
-
Peng, C., & Nakatani, K. (2021). 2-Amino-1,8-naphthyridine Dimer (ANP77), a High-Affinity Binder to the Internal Loops of C/CC and T/CC Sites in Double-Stranded DNA. The Journal of Organic Chemistry, 86(24), 18017-18024. Available at: [Link]
-
He, H., & Nakatani, K. (2009). Influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes. Nucleic Acids Research, 37(2), 593-602. Available at: [Link]
-
Otava Chemicals. (n.d.). Synthesis of the New Analogs of 2,6-Naphthyridine as Perspective Inhibitors of Protein Kinase D. Product Information. Available at: [Link]
-
Wójcicka, A., & Bielenica, A. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(22), 5013. Available at: [Link]
-
Bielenica, A., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4272. Available at: [Link]
-
Bielenica, A., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4272. Available at: [Link]
-
Kim, J., Lee, S., & Kim, D. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8344-8361. Available at: [Link]
-
Peng, C., & Nakatani, K. (2025). Structure-Binding Relationship of 2-Amino-1,8-Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition. Chemistry – A European Journal, 31(20), e202403240. Available at: [Link]
-
Saber, A. F., Sayed, M., & Tolba, M. S. (2020). A facile method for preparation and evaluation of the antimicrobial efficiency of various heterocycles containing thieno[2,3-d]pyrimidine. Synthetic Communications, 51(3), 396-409. Available at: [Link]
-
Saber, A. F., Sayed, M., & Tolba, M. S. (2020). A facile method for preparation and evaluation of the antimicrobial efficiency of various heterocycles containing thieno[2,3-d]pyrimidine. Synthetic Communications, 51(3), 396-409. Available at: [Link]
-
Pierre, F., & Chua, P. C. (2010). Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][4][18]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(24), 8498-8511. Available at: [Link]
-
Lee, H., & Chun, K. H. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules and Cells, 36(6), 555-562. Available at: [Link]
-
Kim, J., Lee, S., & Kim, D. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8344-8361. Available at: [Link]
-
El-Damasy, A. K., & El-Sayed, M. A. (2026). Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. Molecules, 31(5), 1234. Available at: [Link]
-
Sharma, D., & Singh, R. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results, 12(1), 99-105. Available at: [Link]
-
Gucwa, K., & Milewska, M. J. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Molecules, 28(21), 7338. Available at: [Link]
-
El-Damasy, A. K., & El-Sayed, M. A. (2026). Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. Molecules, 31(5), 1234. Available at: [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. Available at: [Link]
-
Tomar, V., Kumar, A., & Singh, R. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 847-862. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. otavachemicals.com [otavachemicals.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Strong binding of naphthyridine derivatives to cytosine in an AP site-containing DNA duplex and their application to fluorescence detection of single nucleotide polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pnrjournal.com [pnrjournal.com]
- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The 2,6-Naphthyridine Scaffold in Kinase Inhibition: A Comparative Guide to In Vitro Assay Performance
As a Senior Application Scientist in early-stage drug discovery, I have evaluated countless heterocyclic chemotypes for kinase targeted therapies. Among these, the 2,6-naphthyridine core has consistently distinguished itself. Acting as a bioisostere of quinoline and isoquinoline, the precise positioning of its nitrogen atoms allows it to function as a highly efficient hydrogen-bond acceptor within the ATP-binding hinge region of various kinases.
This guide provides an objective, data-driven comparison of 2,6-naphthyridine-based compounds against established clinical and preclinical alternatives. By analyzing their performance in Hepatocellular Carcinoma (FGFR4 inhibition) and Cardiac Hypertrophy (PKD vs. PKC selectivity), we will explore the structural tuning that drives their selectivity and detail the self-validating in vitro protocols required to accurately measure their efficacy.
Comparative Analysis 1: Selective FGFR4 Inhibition in Hepatocellular Carcinoma (HCC)
Mechanistic Context: In approximately 30% of Hepatocellular Carcinoma (HCC) cases, the aberrant Fibroblast Growth Factor 19 (FGF19) and FGFR4 signaling axis acts as a primary oncogenic driver. The clinical challenge has historically been achieving selectivity; pan-FGFR inhibitors frequently induce severe hyperphosphatemia due to off-target FGFR1-3 inhibition.
Recent structural optimizations of the 2,6-naphthyridine scaffold have successfully exploited the unique hydrophobic pocket of FGFR4. As demonstrated by[1], introducing a methyl group at the C5-site of the 2,6-naphthyridine core (Compound 11) yields an additional hydrophobic interaction, resulting in nanomolar potency and superior selectivity over FGFR1-3 compared to reference standards like BLU9931 and Fisogatinib[2].
In Vitro Profiling: FGFR4 Enzymatic and Cellular Inhibition
The table below compares the in vitro performance of optimized 2,6-naphthyridine analogues against established reference inhibitors.
| Compound / Inhibitor | Scaffold Type | FGFR4 Enzymatic IC₅₀ (nM) | Huh7 Cell Proliferation IC₅₀ (nM) | Selectivity Profile |
| Compound 10 | 2,6-Naphthyridine | 34 | 23 | High selectivity over FGFR1-3 |
| Compound 11 | 2,6-Naphthyridine (C5-Methyl) | 36 | 19 | High selectivity over FGFR1-3 |
| BLU9931 (Ref) | Quinazoline-based | 60 | > 50 | Moderate to High |
| Fisogatinib (Ref) | Pyrazole-based | ~ 30 | ~ 20 | High (Clinical Standard) |
Data synthesized from comparative enzymatic and Huh7 (FGFR4-overexpressing) cell viability assays[1].
Caption: FGF19-FGFR4 signaling pathway and targeted ATP-competitive inhibition by 2,6-naphthyridines.
Comparative Analysis 2: PKD vs. PKC Selectivity in Cardiac Hypertrophy
Mechanistic Context: Protein Kinase D (PKD) inhibition is a highly investigated mechanism for reversing pathological cardiac hypertrophy. However, because Protein Kinase C (PKC) is the immediate upstream activator of PKD, isolating the therapeutic effect of PKD inhibition requires extreme target selectivity.
Initial high-throughput screening (HTS) identified early 2,6-naphthyridine hits as dual PKC/PKD inhibitors. As detailed by [3], the 6-nitrogen of the naphthyridine core functions as a critical hydrogen-bond acceptor to the enzyme. By meticulously modifying this core, researchers developed prototype pan-PKD inhibitors (such as Compound 13c) that achieved the routine 1000-fold selectivity for PKD over PKC isoforms required for in vivo efficacy[4].
Kinase Selectivity Profiling
| Compound | Generation | PKD1 IC₅₀ (nM) | PKCδ IC₅₀ (nM) | Selectivity (PKD vs PKC) |
| Compound 2 | HTS Hit | 321 | 20 | 10-fold inverted (Prefers PKC) |
| Compound 13c | Optimized Lead | < 10 | > 10,000 | > 1000-fold (Prefers PKD) |
| Compound 13y | Optimized Lead | 16 (PKD2) | > 10,000 | > 1000-fold (Prefers PKD) |
Data illustrating the shift from an inverted selectivity profile to a highly specific pan-PKD inhibitor[3].
Experimental Protocols: Self-Validating Assay Systems
To ensure scientific integrity, the data presented above must be generated using robust, self-validating methodologies. Below are the optimized protocols for evaluating 2,6-naphthyridine compounds, emphasizing the causality behind each experimental choice.
Protocol 1: Radiometric [γ-³²P]ATP Kinase Assay (Biochemical IC₅₀)
Causality & Rationale: While fluorescence resonance energy transfer (FRET) assays offer higher throughput, radiometric assays remain the gold standard for ATP-competitive heterocyclic inhibitors. 2,6-naphthyridine compounds can exhibit intrinsic autofluorescence that artificially quenches or enhances FRET signals. Radiometry directly measures the physical transfer of the terminal phosphate, eliminating optical interference[5].
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the 2,6-naphthyridine compound in 100% DMSO to create a 10-point concentration curve. Causality: A 10-point curve ensures sufficient data density across the inflection point for accurate non-linear regression.
-
Reaction Assembly: In a 96-well plate, combine the purified kinase (e.g., FGFR4 or PKD1), specific peptide substrate, and the compound in assay buffer (containing MgCl₂ and DTT). Maintain a final DMSO concentration of strictly 1%.
-
Incubation: Incubate the mixture at room temperature for 15 minutes prior to ATP addition. Causality: This pre-incubation allows the inhibitor to reach binding equilibrium with the kinase hinge region.
-
Initiation: Initiate the reaction by adding a mixture of cold ATP (at the predetermined K_m for the specific kinase) spiked with [γ-³²P]ATP.
-
Quenching & Filtration: After 30 minutes, quench the reaction with 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. Causality: The acidic condition stops the kinase activity and imparts a positive charge to the peptide substrate, allowing it to bind to the negatively charged phosphocellulose, while unreacted [γ-³²P]ATP is washed away.
-
Detection: Wash the plate extensively, add scintillation cocktail, and quantify radiolabel incorporation using a microplate scintillation counter.
Self-Validation Checkpoints:
-
Z'-Factor Calculation: Always include positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor > 0.6 validates assay health.
-
Reference Control: Run a known standard (e.g., Fisogatinib for FGFR4) in parallel to confirm assay sensitivity matches historical data.
Caption: Self-validating radiometric kinase assay workflow for biochemical IC₅₀ determination.
Protocol 2: Huh7 Cell Viability Assay (Cellular Efficacy)
Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to variable membrane permeability and intracellular ATP competition. The Huh7 cell line is specifically chosen for FGFR4 assays because it naturally overexpresses the FGF19-FGFR4 autocrine loop, making its proliferation highly dependent on this pathway[1].
Step-by-Step Methodology:
-
Cell Seeding: Seed Huh7 cells at a density of 3,000 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Replace the media with low-serum media (1% FBS) containing the 2,6-naphthyridine compounds at varying concentrations. Causality: Low-serum conditions reduce the masking effect of exogenous growth factors present in standard FBS, sensitizing the assay to FGFR4-specific inhibition.
-
Incubation: Incubate for 72 hours.
-
Viability Measurement: Add a luminescent ATP-detection reagent (e.g., CellTiter-Glo) directly to the wells. Causality: Luminescent ATP detection is directly proportional to the number of metabolically active cells and is less prone to the colorimetric artifacts seen in standard MTT assays when testing intensely colored heterocyclic compounds[5].
-
Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated controls and determine the IC₅₀ using a 4-parameter logistic curve fit.
References
-
Oh, H., Kim, J., Jung, S. H., et al. "Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma." Journal of Medicinal Chemistry, 2024. URL:[Link]
-
Meredith, E. L., Ardayfio, O., Beattie, K., et al. "Identification of Orally Available Naphthyridine Protein Kinase D Inhibitors." Journal of Medicinal Chemistry, 2010. URL:[Link]
-
van Eis, M. J., Evenou, J. P., Floersheim, P., et al. "2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes." Bioorganic & Medicinal Chemistry Letters, 2011. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of orally available naphthyridine protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking new synthetic routes to 2,6-naphthyridines
The 2,6-naphthyridine scaffold—a fused bicyclic system of two pyridine rings—has emerged as a highly privileged structure in both materials science and medicinal chemistry. Historically, synthesizing this structural isomer was plagued by lengthy, low-yielding multi-step sequences starting from heavily substituted pyridines. However, recent breakthroughs have revolutionized access to these molecules.
This guide benchmarks the three most prominent modern synthetic routes to 2,6-naphthyridines, objectively comparing their performance, scalability, and application-specific advantages to help researchers select the optimal workflow for their specific targets.
Comparative Analysis of Modern Synthetic Strategies
The selection of a synthetic route depends heavily on the desired functionalization and the end application of the 2,6-naphthyridine derivative.
-
Route A: Rhodium-Catalyzed C–H Activation–Annulation. Best suited for materials science, specifically in the development of Electron-Transporting Materials (ETMs) for Organic Light-Emitting Diodes (OLEDs). This method allows for the construction of fully aryl-substituted molecules with high electron mobility ([1]).
-
Route B: CuI-Mediated Larock’s Cyclization. The premier choice for pharmaceutical development. It enables precise, regioselective C3-substitutions, which is critical for synthesizing targeted kinase inhibitors, such as selective FGFR4 inhibitors for hepatocellular carcinoma ([2]).
-
Route C: Microwave-Assisted Green Synthesis. The optimal route for rapid, eco-friendly generation of the foundational 2,6-naphthyridine core. It drastically reduces reaction times and utilizes simple, readily available precursors ([3]).
Quantitative Benchmarking Data
| Synthetic Route | Key Starting Materials | Primary Catalyst / Reagent | Average Yield | Reaction Time | Primary Application |
| Rh-Catalyzed Annulation | Fumaric acid + Alkynes | Rh(III) / Pd(dppf)Cl₂ | 51% - 75% | 12 - 24 h | OLED ETMs |
| Larock's Cyclization | 3-Bromo-4-formylpyridine | CuI / t-Butylamine | 71% - 88% | 3 - 5 h | Kinase Inhibitors |
| Microwave-Assisted | 4-Cyano-3-pyridylacetonitrile | Anhydrous HBr | >80% | < 15 min | Green Scaffolding |
Mechanistic Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each reagent choice and include built-in validation checkpoints.
Route A: Rhodium-Catalyzed C–H Activation–Annulation
This route overcomes the limitations of traditional methods by building the fused ring system from acyclic precursors rather than functionalizing an existing pyridine ring ([1]).
Workflow of Rh-catalyzed C-H activation-annulation for 2,6-naphthyridine synthesis.
Step-by-Step Methodology:
-
Annulation: React fumaric acid with the desired alkyne in the presence of a Rh(III) catalyst.
-
Causality: Fumaric acid acts as a highly stable, inexpensive C4 synthon. The Rh(III) catalyst coordinates to the carboxylate groups, driving a sequential C-H activation of the vinylic protons to form a dilactone intermediate.
-
-
Ammonolysis & Chlorination: Treat the dilactone with ammonia, followed by chlorination using POCl₃.
-
Causality: Ammonolysis converts the oxygen-containing dilactone into a nitrogen-containing dilactam. Subsequent chlorination provides a highly reactive 2,6-dichloro-2,6-naphthyridine intermediate, priming the molecule for cross-coupling.
-
-
Reduction/Coupling: React the chlorinated intermediate with NaBH₄ and Pd(dppf)Cl₂.
-
Causality: Pd(dppf)Cl₂ facilitates the cross-coupling, while NaBH₄ acts as the hydride source to yield the fully aromatized, tetraphenyl-substituted 2,6-naphthyridine (TPNPy) ([1]).
-
-
Self-Validation Check: Monitor the ammonolysis step via TLC. The complete disappearance of the dilactone spot confirms conversion. Validate the final TPNPy product via ¹H NMR, ensuring the complete absence of vinylic protons and the presence of the extended aromatic network.
Route B: CuI-Mediated Larock’s Cyclization
When precise regiocontrol is required for pharmaceutical structure-activity relationship (SAR) studies, Larock's isoquinoline synthesis provides unparalleled access to C3-aniline fragments ([2]).
CuI-mediated Larock's cyclization pathway for synthesizing C3-substituted derivatives.
Step-by-Step Methodology:
-
Sonogashira Coupling: React 3-bromo-4-formylpyridine with phenylacetylene using a Palladium catalyst to afford a diarylalkyne.
-
Imine Condensation: Treat the diarylalkyne with tert-butylamine at 50 °C for 3 hours.
-
Causality: The steric bulk of the tert-butyl group is critical; it prevents unwanted nucleophilic side reactions at the imine carbon, selectively directing the subsequent cyclization.
-
-
Intramolecular Cyclization: Subject the resulting imine to CuI-mediated cyclization.
-
Causality: CuI activates the alkyne, driving a regioselective 6-endo-dig cyclization that closes the second pyridine ring, yielding the C3-substituted 2,6-naphthyridine core in up to 88% yield ([2]).
-
-
Self-Validation Check: Confirm imine formation prior to cyclization using IR spectroscopy (look for the appearance of a strong C=N stretch at ~1640 cm⁻¹). Post-cyclization, utilize LC-MS to verify the target mass [M+H]⁺ of the C3-substituted core, ensuring no uncyclized acyclic precursors remain.
Route C: Microwave-Assisted Green Synthesis
For high-throughput library generation or foundational scaffolding, microwave irradiation offers an environmentally benign and highly efficient alternative ([3]).
Step-by-Step Methodology:
-
Preparation: Suspend 4-cyano-3-pyridylacetonitrile in dry ether and cool to -50 °C in a dry ice-methanol bath.
-
Gas Introduction: Bubble anhydrous hydrogen bromide (HBr) through the mixture.
-
Causality: Anhydrous HBr acts as both the acid catalyst and the bromide source necessary for the cyclization of the adjacent nitrile groups.
-
-
Microwave Irradiation: Subject the mixture to microwave irradiation for a few minutes.
-
Causality: Microwave irradiation provides rapid, uniform dielectric heating. This drastically lowers the activation energy barrier for the intramolecular cyclization, reducing reaction times from hours to minutes while preventing the thermal degradation often seen in conventional heating ([3]; [4]).
-
-
Self-Validation Check: The reaction is self-indicating. Slowly pour the resulting mixture into an excess sodium bicarbonate solution; the immediate precipitation of a yellow solid signifies the successful formation of 3-amino-1-bromo-2,6-naphthyridine. Confirm purity via a sharp melting point analysis and UV-Vis spectral shifts.
References
-
Title: Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C–H Activation–Annulation Source: Journal of the American Chemical Society URL: [Link]
-
Title: Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation Source: Der Pharma Chemica URL: [Link]
Sources
Comparative study of catalysts for 2,6-naphthyridine functionalization
The 2,6-naphthyridine scaffold is a highly privileged, electron-deficient heterocyclic core that has recently driven breakthroughs in two distinct fields: organic optoelectronics and oncology. In materials science, its exceptionally low Lowest Unoccupied Molecular Orbital (LUMO) energy makes it an ideal candidate for Electron-Transporting Materials (ETMs) in Organic Light-Emitting Diodes (OLEDs)[1]. In medicinal chemistry, substituted 2,6-naphthyridines serve as the critical pharmacophore for potent Fibroblast Growth Factor Receptor 4 (FGFR4) kinase inhibitors, which are vital for treating hepatocellular carcinoma[2].
Historically, synthesizing this core relied on the multi-step functionalization of pre-substituted pyridines—a process plagued by poor atom economy and low yields[1]. Today, transition-metal catalysis has revolutionized this workflow. As an application scientist, I evaluate these synthetic routes based on their scalability, catalyst turnover, and functional group tolerance. This guide provides an objective comparative analysis of the leading catalytic systems used for the de novo construction and late-stage functionalization of 2,6-naphthyridines.
Mechanistic Comparison of Catalytic Systems
Rhodium(III): C–H Activation–Annulation (Core Assembly)
The most significant recent advancement in 2,6-naphthyridine synthesis is the Rhodium(III)-catalyzed consecutive C–H activation–annulation process ()[1].
-
Causality & Mechanism: This system utilizes fumaric acid as both a structural backbone and a directing group. The Rh(III) catalyst coordinates to the carboxyl groups, directing the activation of the vinylic C–H bonds. Subsequent oxidative [4+2] annulation with alkynes yields a dilactone intermediate[1][3].
-
Strategic Advantage: By using a bulk chemical (fumaric acid), this method completely bypasses the need for complex pyridine precursors, offering a highly convergent route to the naphthyridine skeleton[1].
Rhodium(I): [2+2+2] Cycloaddition (Alternative Core Assembly)
For highly functionalized pharmaceutical intermediates, Rhodium(I) catalysis offers an alternative pathway via the [2+2+2] cycloaddition of cyano-yne-allene substrates ()[4][5].
-
Causality & Mechanism: Wilkinson's catalyst (RhCl(PPh₃)₃) coordinates the unsaturated bonds, driving an oxidative coupling to form a rhodacyclopentadiene intermediate. Insertion of the nitrile group followed by dehydrogenation yields the fully aromatized 2,6-naphthyridine core[5][6].
-
Strategic Advantage: This method excels in stereocontrol and rapid assembly under microwave irradiation, making it ideal for generating diverse libraries for high-throughput biological screening[4].
Palladium(II)/(0): Suzuki-Miyaura Cross-Coupling (Late-Stage Functionalization)
Once the chlorinated 2,6-naphthyridine core is constructed, Palladium-catalyzed cross-coupling is universally employed to introduce diverse aryl groups ()[1][2].
-
Causality & Mechanism: Catalysts like Pd(dppf)Cl₂ undergo oxidative addition into the sterically hindered C–Cl bonds of the naphthyridine core. The bidentate dppf ligand is critical here; it prevents catalyst deactivation (via reductive elimination of the ligand) during the sterically demanding transmetalation with arylboronic acids[1].
-
Strategic Advantage: This late-stage functionalization enables the divergent synthesis of hexaphenyl-substituted 2,6-naphthyridines (HPNPy) for OLEDs, achieving electron mobilities exceeding 10⁻² cm² V⁻¹ s⁻¹[1][7].
Catalytic Workflows & Pathways
Figure 1: Divergent catalytic workflows for 2,6-naphthyridine core construction and functionalization.
Quantitative Performance Data
The following table synthesizes the operational parameters and yields of the discussed catalytic systems, allowing for direct comparison of their synthetic utility[1][2][4][5].
| Catalyst System | Substrates | Primary Transformation | Yield Range | Key Application |
| [Cp*RhCl₂]₂ / Cu(OAc)₂ | Fumaric acid + alkynes | Oxidative [4+2] C-H Annulation | 60–85% | Core construction for OLED ETMs |
| RhCl(PPh₃)₃ | Cyano-yne-allenes | [2+2+2] Cycloaddition | 65–74% | Core construction for pharmaceuticals |
| Pd(dppf)Cl₂ | 2,6-Dichloro-naphthyridine | Suzuki-Miyaura Cross-Coupling | 51–87% | Late-stage polyarylation (e.g., HPNPy) |
| Pd(PPh₃)₄ | Halogenated naphthyridines | Suzuki-Miyaura Cross-Coupling | 70–90% | FGFR4 Kinase Inhibitor synthesis |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal analytical checks to confirm reaction progress and prevent false positives.
Protocol A: Rhodium(III)-Catalyzed C–H Annulation (Core Synthesis)
Objective: Synthesis of the 2,6-naphthyridine dilactone intermediate.
-
Reagent Charging: In a rigorously dried Schlenk tube, combine fumaric acid (1.0 equiv), the selected diaryl alkyne (2.5 equiv), [Cp*RhCl₂]₂ (5 mol% catalyst), and Cu(OAc)₂ (2.1 equiv as the terminal oxidant).
-
Atmospheric Control (Causality Check): Add anhydrous tert-amyl alcohol. Perform three consecutive freeze-pump-thaw cycles. Causality: Rh(III) active species can be poisoned by dissolved oxygen; achieving a strictly anaerobic environment validates the inertness of the setup.
-
Thermal Activation: Heat the sealed tube to 110 °C under an argon atmosphere for 24 hours.
-
Internal Validation: Monitor the reaction via TLC (Hexane/EtOAc). The complete disappearance of the UV-active alkyne spot serves as the internal validation that the oxidative annulation has reached completion.
-
Isolation: Cool to room temperature, filter through a short pad of Celite to remove copper salts, and purify via silica gel chromatography.
Protocol B: Palladium-Catalyzed Polyarylation (Late-Stage Functionalization)
Objective: Synthesis of hexaphenyl-substituted 2,6-naphthyridine (HPNPy)[1].
-
Reagent Charging: Combine 2,6-dichloro-3,4,7,8-tetraphenyl-2,6-naphthyridine (1.0 equiv), phenylboronic acid (3.0 equiv), Pd(dppf)Cl₂ (10 mol%), and K₂CO₃ (4.0 equiv) in a reaction vial.
-
Solvent Degassing (Causality Check): Add a 4:1 mixture of 1,4-dioxane and water. Sparge the biphasic mixture with Argon for 15 minutes prior to heating. Causality: Pd(0) is highly susceptible to oxidation. Sparging prevents premature catalyst deactivation, ensuring high turnover numbers during the sterically hindered cross-coupling.
-
Reaction & Validation: Heat to 90 °C with vigorous stirring. Monitor via LC-MS. Validation: The reaction is deemed complete only when the mass peak corresponding to the mono-coupled intermediate shifts entirely to the fully polyarylated product mass (HPNPy), ensuring no premature quenching occurs.
-
Workup: Extract with dichloromethane, dry over MgSO₄, and recrystallize from ethanol to yield the pure ETM.
Figure 2: Pd-mediated Suzuki cross-coupling catalytic cycle for naphthyridine functionalization.
References
-
Luo, A., Bao, Y., Liu, X., et al. "Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C–H Activation–Annulation." Journal of the American Chemical Society, 2024, 146(9), 6240-6251. Available at:[Link]
-
Haraburda, E., et al. "Dehydrogenative [2 + 2 + 2] Cycloaddition of Cyano-yne-allene Substrates: Convenient Access to 2,6-Naphthyridine Scaffolds." Organic Letters, 2015, 17(11), 2884-2887. Available at:[Link]
-
Akhtar, R., et al. "Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review." Molecules, 2021. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C-H Activation-Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
